molecular formula C7H5ClN2O B1148968 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol CAS No. 1260381-80-3

7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

Cat. No.: B1148968
CAS No.: 1260381-80-3
M. Wt: 168.58
InChI Key: CVWNPZCOZOABRL-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol is a bifunctional heteroaromatic building block of high value in pharmaceutical research and development. Its structure incorporates both a chloro substituent and a hydroxyl group on a pyrrolopyridine core, making it a versatile intermediate for constructing more complex molecules via substitution and coupling reactions. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, isosteric with indole, and is frequently explored in the design of kinase inhibitors and other targeted therapeutics . Researchers utilize this compound as a key precursor in synthesizing novel compounds for probing biological mechanisms and screening for potential drug candidates. It is particularly relevant in the development of substances for neurological, inflammatory, and metabolic diseases . Strictly for research applications, this product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260381-80-3

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

InChI

InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H

InChI Key

CVWNPZCOZOABRL-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2Cl)O

Synonyms

7-Chloro-4-hydroxy-6-azaindole

Origin of Product

United States

Foundational & Exploratory

7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.

Identity & Nomenclature

The compound 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol is a substituted 6-azaindole derivative. It represents a "privileged structure" in drug discovery due to its ability to mimic purine nucleobases and its utility as a scaffold for kinase and bromodomain inhibitors.

Core Identifiers
Parameter Details
IUPAC Name 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol
Common Name 7-Chloro-4-hydroxy-6-azaindole
CAS Registry Number 1260381-80-3
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
SMILES ClC1=C(O)C=CN2C=CC2=N1 (Hydroxy form)
Tautomer CAS May be referenced under 7-chloro-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one depending on the database.
Structural Tautomerism

A critical feature of this molecule is the keto-enol tautomerism inherent to the 4-hydroxypyridine moiety embedded within the 6-azaindole system. In solution (particularly in polar solvents) and in the solid state, the lactam (4-one) form is often the dominant species, stabilized by intermolecular hydrogen bonding and solvent interactions.

Tautomerism Hydroxy Hydroxy Form (4-ol) (Aromatic Pyridine Ring) Lactam Lactam Form (4-one) (NH-Pyridine / Carbonyl) Hydroxy->Lactam  Proton Transfer  

Figure 1: Tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (lactam) forms. The position of the proton (O-H vs N-H) dramatically alters reactivity.

Physicochemical Properties & Reactivity

Understanding the electronic distribution of the 6-azaindole core is essential for designing synthetic routes.

  • Acidity (pKa): The pyrrole NH is weakly acidic (pKa ~13). The 4-OH group (or the NH in the lactam form) has a pKa typically in the range of 8–11, making it deprotonatable under mild basic conditions (e.g., K₂CO₃, Cs₂CO₃).

  • Electrophilic Substitution: The C3 position (pyrrole ring) is the most electron-rich and susceptible to electrophilic attack (halogenation, formylation).

  • Nucleophilic Displacement (SₙAr):

    • C7-Chlorine: The chlorine atom at C7 is activated by the adjacent pyridine nitrogen (N6). However, it is less reactive than a 2-chloropyridine or 4-chloropyridine due to the electron-donating influence of the fused pyrrole ring. Displacement usually requires strong nucleophiles or transition metal catalysis (Buchwald-Hartwig, Suzuki).

    • C4-Position: If converted to a leaving group (e.g., triflate or chloride), the C4 position becomes highly reactive toward SₙAr or Pd-catalyzed couplings.

Synthetic Pathways

The synthesis of 4-oxygenated 6-azaindoles is challenging due to the electron-deficient nature of the pyridine ring. Two primary strategies are employed: De Novo Ring Construction and Functionalization of the 6-Azaindole Core .[1]

Protocol A: Functionalization via N-Oxide Rearrangement (Reissert-Henze)

This is the most robust method for introducing functionality at C4 starting from the commercially available 7-chloro-6-azaindole.

Step-by-Step Methodology:
  • Starting Material: 7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3).[2][3][4]

  • N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane or ethyl acetate yields the N6-oxide.

    • Note: The pyrrole nitrogen usually requires protection (e.g., Tosyl or SEM) to prevent side reactions, although free-base oxidation is possible under controlled conditions.

  • Rearrangement: The N-oxide is treated with acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). This triggers a Reissert-Henze rearrangement, installing an acetoxy group at C4.

  • Hydrolysis: Basic hydrolysis (NaOH/MeOH) of the 4-acetoxy intermediate yields the target 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol .

Synthesis Start 7-Chloro-6-azaindole (CAS 357263-41-3) NOxide N-Oxide Intermediate Start->NOxide mCPBA, DCM, 0°C -> RT Acetoxy 4-Acetoxy-7-chloro-6-azaindole NOxide->Acetoxy Ac2O, Heat (Reissert-Henze) Target TARGET: 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol (CAS 1260381-80-3) Acetoxy->Target NaOH, MeOH, H2O (Hydrolysis)

Figure 2: Synthetic route from the commercially available 7-chloro-6-azaindole precursor.

Protocol B: Demethylation of 4-Methoxy Precursor

If 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 446284-32-8) is available, it serves as a direct precursor.

  • Reagent: Boron tribromide (BBr₃) in DCM at -78°C to 0°C.

  • Mechanism: BBr₃ coordinates to the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group, cleaving the ether to the alcohol.

  • Workup: Careful quenching with NaHCO₃ (exothermic!) is required.

Applications in Drug Discovery

The 7-chloro-4-hydroxy-6-azaindole scaffold is a versatile intermediate for generating high-value kinase inhibitors.

Scaffold Functionalization Strategy

The "orthogonal reactivity" of the molecule allows for sequential functionalization:

  • Step 1 (O-Alkylation/Sulfonylation): The C4-OH is converted to a triflate (OTf) or chloride (Cl). This creates an electrophilic site for Suzuki couplings or SₙAr reactions to introduce aryl groups (common in kinase hinge-binders).

  • Step 2 (C7-Functionalization): The C7-Cl is less reactive but can be engaged in Buchwald-Hartwig aminations to introduce solubilizing groups (e.g., piperazines) late in the synthesis.

BET Bromodomain Inhibitors

Derivatives of pyrrolo[2,3-c]pyridin-7-one (structurally related to the hydrolyzed 7-chloro intermediate) have been identified as potent BET bromodomain inhibitors (e.g., ABBV-075).[5] The 4-position is often substituted with an aryl sulfonamide moiety to engage the WPF shelf of the bromodomain protein.

Experimental Safety & Handling

  • Hazard Classification: Like most halogenated azaindoles, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 4-hydroxy group makes the compound susceptible to oxidation or polymerization upon prolonged exposure to air and light.

  • Solubility: Poor solubility in water.[6] Soluble in DMSO, DMF, and hot alcohols.[6]

References

  • ChemicalBook. (2025). 7-Chloro-4-hydroxy-6-azaindole Product Entry (CAS 1260381-80-3). Retrieved from

  • Sigma-Aldrich. (2025). 7-Chloro-1H-pyrrolo[2,3-c]pyridine (Precursor CAS 357263-41-3).[2][3][4] Retrieved from

  • Song, J. J., et al. (2005).[5] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles". Journal of Organic Chemistry, 70(16), 6512–6514.[5] (Methodology for azaindole core synthesis).

  • Albrecht, B. K., et al. (2017).[5] "Discovery of ABBV-075: A Potent and Orally Available BET Family Bromodomain Inhibitor".[5] Journal of Medicinal Chemistry, 60(20), 8369–8384.[5] (Application of 6-azaindole scaffolds).

  • Wang, T., et al. (2010). "Synthesis of 4-substituted 7-azaindoles via N-oxide rearrangement". Tetrahedron Letters, 51(15), 1990-1993. (General protocol for Reissert-Henze on azaindoles).

Sources

Technical Guide: Mechanism of Action for 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

[1]

Executive Technical Summary

7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol (henceforth 7-Cl-6-Aza-4-ol ) represents a specific isomer of the azaindole class, distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) found in drugs like Vemurafenib.[1]

Its postulated mechanism of action is Type I ATP-Competitive Kinase Inhibition .[1] The molecule functions as a bioisostere of the purine ring of ATP, designed to anchor into the kinase "hinge region" via a bidentate hydrogen-bonding motif. The C7-chlorine atom serves a dual role: filling the hydrophobic "gatekeeper" pocket to enforce selectivity and blocking metabolic oxidation at the electron-rich C7 position.

Primary Therapeutic Utility: Oncology (Colorectal and Hematological malignancies).[1] Key Targets: Cyclin-Dependent Kinase 8 (CDK8), TRAF2- and NCK-interacting kinase (TNIK).[1]

Structural Logic & Pharmacophore Modeling

To understand the mechanism, one must analyze the tautomeric equilibrium and electrostatic potential of the scaffold.

Tautomeric Duality (The "Warhead" State)

The "4-ol" designation implies a hydroxyl group; however, in physiological solution, this scaffold exists in equilibrium with its lactam (dihydro-4-one) tautomer.[1]

  • Enol Form (4-ol): Acts as a Hydrogen Bond Donor (OH) and Acceptor (N).[1]

  • Keto Form (4-one): Acts as a Hydrogen Bond Acceptor (C=O) and Donor (NH).[1]

Mechanistic Implication: Most kinase hinge regions require a Donor-Acceptor motif.[1] The ability of 7-Cl-6-Aza-4-ol to tautomerize allows it to "adapt" to specific hinge architectures (e.g., interacting with the backbone carbonyl and amide of the kinase hinge residues).

The Role of the 7-Chloro Substituent

In the 1H-pyrrolo[2,3-c]pyridine numbering system (6-azaindole), the Nitrogen is at position 6.[1] The 7-position is adjacent to the pyridine nitrogen.[1]

  • Selectivity Filter: The Chlorine atom is lipophilic and bulky (approx.[1] 1.8 Å radius).[1] It is positioned to clash with kinases possessing bulky "gatekeeper" residues, thereby selecting for kinases with smaller gatekeepers (e.g., Threonine or Alanine) or specific hydrophobic pockets adjacent to the hinge.[1]

  • Electronic Modulation: The electron-withdrawing nature of Chlorine lowers the pKa of the pyridine nitrogen (N6), modulating the protonation state and solubility.[1]

Postulated Mechanism of Action (MoA)

Primary MoA: ATP-Competitive Hinge Binding

The molecule occupies the adenine-binding pocket of the kinase domain.

  • Step 1: Entry: The inhibitor diffuses into the active site, displacing water molecules (entropic gain).[1]

  • Step 2: Anchoring: The pyrrolo[2,3-c]pyridine core forms hydrogen bonds with the kinase hinge region (residues connecting the N- and C-lobes).[1]

    • Interaction A: The Pyrrole NH (N1) acts as a H-bond donor to the backbone carbonyl of a hinge residue (e.g., Glu/Leu).[1]

    • Interaction B: The N6 (pyridine) or the C4-substituent acts as a H-bond acceptor from the backbone amide.[1]

  • Step 3: Hydrophobic Clamp: The 7-Cl substituent engages in Van der Waals interactions with the internal hydrophobic lining, stabilizing the "active" (DFG-in) or "inactive" (DFG-out) conformation depending on the specific kinase topology.

Downstream Signaling Effects (Pathway Analysis)

Based on structural homology to known 6-azaindole inhibitors (e.g., TNIK inhibitors), the binding of 7-Cl-6-Aza-4-ol results in the suppression of the Wnt/


-catenin1

Pathway Logic:

  • TNIK/CDK8 Inhibition: These kinases are essential for the transcriptional activity of

    
    -catenin.[1]
    
  • Transcriptional Blockade: Inhibition prevents the phosphorylation of TCF/LEF co-factors.[1]

  • Apoptosis Induction: Downregulation of Wnt target genes (e.g., MYC, CCND1) leads to G0/G1 cell cycle arrest.[1]

Visualization: The Wnt/ -catenin Blockade

The following diagram illustrates the interference of the molecule within the Wnt pathway.

GWntWnt LigandFrizzledFrizzled/LRPWnt->FrizzledActivationDVLDishevelled (DVL)Frizzled->DVLDestructionDestruction Complex(APC/Axin/GSK3)DVL->DestructionInhibitsBetaCatβ-Catenin(Cytosolic)DVL->BetaCatStabilizesDestruction->BetaCatDegrades (Normally)TNIKTNIK / CDK8(Nuclear Kinases)BetaCat->TNIKTranslocates to NucleusInhibitor7-Cl-6-Aza-4-ol(Inhibitor)Inhibitor->TNIK  ATP-Competitive  BlockadeTCFTCF/LEFTranscription FactorsTNIK->TCFPhosphorylation(Required for Activity)DNATarget Gene Expression(c-Myc, Cyclin D1)TCF->DNATranscription

Figure 1: Postulated interruption of Wnt/

12

Experimental Validation Protocols

To validate this mechanism, the following self-validating experimental workflows are required.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: Confirm direct physical binding of the ligand to the kinase domain by measuring thermal stabilization (

1

Reagents:

  • Recombinant Kinase Domain (e.g., TNIK or CDK8), >90% purity.[1]

  • SYPRO Orange Dye (5000x stock).[1]

  • Compound: 7-Cl-6-Aza-4-ol (10 mM in DMSO).[1]

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2

    
    M in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Dye Mix: Add SYPRO Orange to a final concentration of 5x.

  • Dosing: Add compound to achieve final concentrations of 10

    
    M and 50 
    
    
    M. Include a DMSO-only control (Reference
    
    
    ) and a known inhibitor (Positive Control).
  • Execution: Run on a RT-PCR machine. Ramp temperature from 25°C to 95°C at 1°C/min.[1]

  • Analysis: Calculate the derivative of fluorescence (-dF/dT).

    • Validation Criteria: A positive shift (

      
      ) indicates specific binding.[1] A negative shift suggests protein destabilization/aggregation.[1]
      
Protocol B: ADP-Glo™ Kinase Assay (IC50 Determination)

Objective: Quantify the functional inhibition of ATP hydrolysis.[1]

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, combine:

    • 2

      
      L Kinase (optimized ng/well).
      
    • 2

      
      L Substrate (e.g., MBP or specific peptide) + ATP (at 
      
      
      concentration).[1]
    • 1

      
      L Compound (Serial dilution in 1% DMSO).[1]
      
  • Incubation: Incubate at Room Temperature for 60 minutes (allows phosphorylation).

  • Depletion: Add 5

    
    L ADP-Glo™ Reagent.[1] Incubate 40 min (consumes unreacted ATP).[1]
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP 
    
    
    ATP
    
    
    Luciferase signal).[1]
  • Readout: Measure Luminescence (RLU).

  • Calculation: Plot RLU vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .
    

Quantitative Data Summary (Predicted)

Based on Structure-Activity Relationships (SAR) of analogous 6-azaindoles (Source 1.1, 1.3), the following profile is anticipated for the 7-chloro-4-hydroxy variant:

ParameterValue / CharacteristicMechanistic Relevance
Lipophilicity (cLogP) ~1.8 - 2.2Moderate lipophilicity allows membrane permeability but requires polar interactions for solubility.[1]
H-Bond Donors 2 (NH, OH)Critical for Hinge Binding (Glu/Leu backbone).[1]
H-Bond Acceptors 2 (N, O)Critical for Hinge Binding.[1]
pKa (Pyrrole NH) ~13.0Remains protonated at physiological pH.[1]
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to 7-Cl (electron withdrawing), reducing non-specific binding.[1]
Primary Targets TNIK, CDK8, DYRK1ASerine/Threonine kinases with compatible gatekeeper residues.[1]
Potency Range Low

M to High nM
Fragment-like affinity; requires further substitution at C3 for nM potency.[1]

Synthesis Workflow (Grounding)

To access this scaffold for testing, a robust synthetic route is required.[1] The 7-chloro substitution on the 6-azaindole core is non-trivial due to the electron-deficient nature of the pyridine ring.

SynthesisStart2,6-Dichloro-3-nitropyridineStep11. Enamine Formation(DMF-DMA)Start->Step1Step22. Reductive Cyclization(Fe/AcOH or H2/Pd)Step1->Step2Inter4-Chloro-6-azaindole(Intermediate)Step2->InterStep33. N-Oxidation(mCPBA)Inter->Step3Step44. Chlorination/Rearrangement(POCl3)Step3->Step4Step55. Hydrolysis(NaOH/H2O)Step4->Step5Final7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-olStep5->Final

Figure 2: Retrosynthetic pathway to the 7-chloro-4-hydroxy-6-azaindole scaffold.[1] Note: Direct chlorination at C7 is difficult; N-oxide rearrangement is the preferred authoritative route.

References

  • Structure-Activity Relationships of 6-Azaindoles

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
    • Source: Journal of Medicinal Chemistry / PMC.[1]

    • URL:[Link] (Generalized link to relevant SAR studies).[1]

  • TNIK Inhibition by Azaindoles

    • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells.[1]

    • Source: IMIST / Journal of Molecular Structure.[1]

    • URL:[Link] (Note: Refers to the isomeric 7-azaindole, establishing the scaffold utility).[1]

  • CDK8 Inhibitor Discovery

    • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor.[1][2]

    • Source: ACS Journal of Medicinal Chemistry.[1]

    • URL:[Link][1]

  • Chemical Properties of Azaindoles

    • Title: The Heterocyclic Chemistry of Azaindoles.[1][3]

    • Source: Wipf Group, University of Pittsburgh.[1]

    • URL:[Link]

  • Kinase Assay Methodology

    • Title: ADP-Glo™ Kinase Assay Systems Technical Manual.[1]

    • Source: Promega.[1]

A Technical Guide to the Pyrrolo[2,3-c]pyridine Scaffold: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This guide addresses the chemical landscape surrounding the 7-chloro-1H-pyrrolo[2,3-c]pyridine core, a pivotal scaffold in medicinal chemistry. While direct literature on the specific derivative, 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, is sparse, the underlying 6-azaindole framework is a cornerstone for the development of targeted therapeutics. This document, therefore, provides a comprehensive review of the synthesis, derivatization, and biological applications of this important heterocyclic system, offering field-proven insights for researchers in drug development.

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structure, which fuses a pyrrole ring to a pyridine ring, serves as a bioisostere for indole, enabling it to interact with a wide array of biological targets. Among the six possible isomers, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework and the closely related 1H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold are particularly prominent.

These cores are considered "privileged structures" because they can serve as versatile templates for designing ligands for multiple, distinct receptor families. The strategic placement of nitrogen atoms within the ring system allows for critical hydrogen bonding interactions with protein targets, particularly kinases. The introduction of a chlorine atom, as in 7-chloro-1H-pyrrolo[2,3-c]pyridine, provides a reactive handle, a key feature that allows for extensive chemical modification and the exploration of structure-activity relationships (SAR). This reactivity is fundamental to transforming a simple heterocyclic core into a potent and selective therapeutic agent.

Synthesis of the Core Intermediate: 7-Chloro-1H-pyrrolo[2,3-c]pyridine

The synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate is a critical first step in the development of more complex derivatives. A common and effective route involves the reaction of 2-chloro-3-nitropyridine with a vinylating agent, followed by cyclization.

Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine

This protocol is based on established laboratory procedures for the synthesis of 7-chloro-6-azaindole.[1]

Step 1: Reaction Setup

  • Dissolve 2-chloro-3-nitropyridine (10.0 g, 63.07 mmol) in 500 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Grignard Addition

  • Slowly add an excess of vinylmagnesium bromide (1 M solution in THF, 200 mL, 200.0 mmol) dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C.

  • Maintain the reaction at -20 °C for 16 hours to ensure the completion of the vinyl addition.

Step 3: Work-up and Purification

  • Combine the organic phases and concentrate them under reduced pressure.

  • Purify the resulting crude product using automated flash column chromatography.

    • Eluent System: A gradient is typically employed, starting with dichloromethane/methanol (97:3), followed by a more polar system of dichloromethane/methanol/ammonium hydroxide (980:18.75:1.25) to elute the final product.

  • The final product is 7-chloro-1H-pyrrolo[2,3-c]pyridine, typically obtained as a solid (e.g., 3.87 g, 38% yield).[1]

Step 4: Structural Confirmation

  • The structure of the product should be confirmed by analytical methods such as 1H NMR spectroscopy.[1]

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Purification A 2-Chloro-3-nitropyridine in THF C Grignard Addition -78°C to -20°C, 16h A->C B Vinylmagnesium Bromide (1M in THF) B->C D Combine & Concentrate Organic Phases C->D E Flash Column Chromatography (DCM/MeOH Gradient) D->E F Final Product: 7-Chloro-1H-pyrrolo[2,3-c]pyridine E->F

Caption: Synthetic workflow for 7-Chloro-1H-pyrrolo[2,3-c]pyridine.

Biological Activity and Drug Discovery Applications

The true value of the 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold and its relatives lies in their broad biological activity. The pyrrolopyrimidine core, in particular, has been extensively explored for the development of kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine and pyrrolopyrimidine scaffolds are ideal for designing kinase inhibitors.

  • Focal Adhesion Kinase (FAK) Inhibition: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been designed as potent FAK inhibitors.[2] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it a key target in oncology. For instance, compound 18h from one study demonstrated a potent enzymatic inhibition with an IC50 of 19.1 nM and showed strong antiproliferative activity against cancer cell lines like U-87MG (glioblastoma) and A-549 (lung cancer).[2]

  • STAT6 Inhibition: Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4 signaling pathway, which is crucial for the Th2 immune response involved in allergies and asthma. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors, demonstrating potential for treating allergic conditions.[3]

  • Calcium-Dependent Protein Kinase 1 (CDPK1) Inhibition: In the realm of infectious diseases, 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors have been developed to target CDPK1 in parasites like Cryptosporidium parvum.[4][5] These inhibitors show potent enzymatic inhibition and block parasite proliferation at low micromolar concentrations with no toxicity to mammalian cells.[4]

Other Therapeutic Areas

Beyond kinase inhibition, the pyrrolo[2,3-c]pyridine scaffold has shown promise in other areas:

  • LSD1 Inhibition: Pyrrolo[2,3-c]pyridines have been identified as a new class of potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target involved in tumorigenesis.[6]

  • CNS Disorders: 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been developed as allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target for treating various neurological and psychiatric disorders.[7]

Visualization of Drug Discovery Logic

G A Core Scaffold (e.g., Pyrrolo[2,3-c]pyridine) C Structure-Based Design & Chemical Synthesis A->C B Identify Biological Target (e.g., FAK, STAT6, LSD1) B->C D Library of Derivatives C->D E Biological Screening (In Vitro Assays, IC50) D->E F Identify 'Hit' Compound E->F G Lead Optimization (SAR) (Improve Potency, PK/PD) F->G H Preclinical Candidate G->H

Caption: General workflow in scaffold-based drug discovery.

Quantitative Data Summary

The following table summarizes key quantitative data for representative compounds derived from the pyrrolopyrimidine scaffold, illustrating their therapeutic potential.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
18h FAK19.1U-87MG0.35[2]
A-5490.24[2]
MDA-MB-2310.34[2]
AS1810722 (24) STAT6Potent Inhibition (qualitative)Th2 CellsInhibited Differentiation[3]

Conclusion

The 7-chloro-1H-pyrrolo[2,3-c]pyridine core and its related azaindole and deazapurine structures are far more than simple chemical curiosities. They are foundational scaffolds in modern medicinal chemistry, providing a robust starting point for the design of highly specific and potent inhibitors for a range of therapeutic targets. The chemical reactivity afforded by the chloro-substitution is key to enabling the iterative process of drug design, allowing scientists to fine-tune molecular properties to achieve desired biological outcomes. The continued exploration of this privileged scaffold promises to yield new and effective treatments for cancer, inflammatory disorders, and infectious diseases.

References

  • ACS Medicinal Chemistry Letters. (2023, September). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubMed. (2018, April 13). 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared With 1 H-Pyrazolo[3,4 -. [Link]

  • PubChem. 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine | C12H11ClN6 | CID 24798742. [Link]

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. [Link]

  • PMC. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 .... [Link]

  • PubMed. (2020, September 15). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. [Link]

  • Nagashima, S., et al. (2009, October 1). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

  • Chemsrc. (2025, August 25). 7-Chloro-1H-pyrrolo[2,3-c]pyridine | CAS#:357263-41-3. [Link]

  • PubMed. (2012, October 15). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. [Link]22921447/)

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document leverages expert analysis of structurally related compounds and foundational NMR principles to predict and interpret its spectral characteristics. Furthermore, a detailed, field-proven protocol for the acquisition and validation of these spectra is presented, offering a complete blueprint for researchers. This guide is intended for an audience of chemists, researchers, and drug development professionals who require a deep understanding of the structural elucidation of novel heterocyclic entities.

Introduction: The Significance of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a chloro- group at the 7-position and a hydroxyl moiety at the 4-position on this scaffold gives rise to 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, a compound with potential applications in kinase inhibition and other therapeutic areas.

Unambiguous structural confirmation is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. A thorough understanding of the ¹H and ¹³C NMR spectra is therefore critical for the synthesis, purification, and biological evaluation of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol and its analogs.

This guide will first present a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of the title compound. This is followed by a rigorous, step-by-step experimental protocol for obtaining high-quality NMR data, ensuring that researchers can confidently validate the predicted spectral features.

Predicted NMR Spectroscopic Data and Interpretation

The following ¹H and ¹³C NMR data are predicted based on the analysis of related 7-azaindole derivatives and the known effects of substituents on the chemical shifts of aromatic and heteroaromatic rings. The numbering convention used for the pyrrolo[2,3-c]pyridine ring system is illustrated below.

Caption: Numbering of the 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol scaffold.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The choice of DMSO-d₆ as the solvent is predicated on the likely polar nature of the compound due to the hydroxyl and pyrrole N-H groups, which will also allow for the observation of exchangeable protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Prediction
~11.5 - 12.0br s-1HH-1 (N-H)The N-H proton of the pyrrole ring is expected to be deshielded and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
~10.0 - 10.5br s-1H4-OHThe hydroxyl proton is also expected to be a broad singlet and its chemical shift is variable. In DMSO-d₆, it is likely to be in this downfield region due to hydrogen bonding with the solvent.
~7.5 - 7.7d~2.5 - 3.01HH-2The H-2 proton of the pyrrole ring is expected to be a doublet due to coupling with H-3. Its chemical shift will be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the overall aromatic system.
~6.8 - 7.0d~2.5 - 3.01HH-3The H-3 proton will be a doublet due to coupling with H-2. It is typically found at a higher field (more shielded) than H-2 in pyrrole systems.
~6.5 - 6.7s-1HH-5The H-5 proton is on the pyridine ring. With adjacent substituents at positions 4 and 7, it is expected to appear as a singlet. The hydroxyl group at C4 will have a shielding effect, moving this proton to a relatively upfield region for a pyridine proton.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)

The predicted ¹³C NMR spectrum is based on the analysis of similar heterocyclic systems and the known shielding and deshielding effects of chloro and hydroxyl substituents.

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~155 - 160C-4The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded and will appear at a very low field.
~145 - 150C-7aThis is a quaternary carbon at the fusion of the two rings and is expected to be in the downfield region typical for such carbons in heteroaromatic systems.
~135 - 140C-7The carbon attached to the chlorine atom (C-7) will be deshielded due to the electronegativity of chlorine, but the effect is less pronounced than for C-4.
~125 - 130C-2The C-2 carbon of the pyrrole ring is typically found in this region.
~120 - 125C-3aAnother quaternary carbon at the ring junction, generally found at a slightly higher field than C-7a.
~100 - 105C-3The C-3 carbon of the pyrrole ring is expected to be more shielded than C-2.
~95 - 100C-5The hydroxyl group at C-4 will have a significant shielding effect on the adjacent C-5, pushing its chemical shift to a relatively upfield position for an aromatic carbon.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectroscopic data, the following detailed experimental protocol should be followed. This protocol is designed to yield high-quality, reproducible NMR spectra suitable for structural elucidation and publication.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Sample Purity: Ensure the sample of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D). This solvent is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable N-H and O-H protons.[1]

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR, a more concentrated solution (20-30 mg in 0.6-0.7 mL) is recommended to reduce acquisition time.[2]

  • Filtration: To remove any particulate matter, which can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C can also be used for referencing.[4]

G cluster_workflow NMR Sample Preparation Workflow start Start: High Purity Sample (>95%) dissolve Dissolve 5-10 mg in 0.6-0.7 mL DMSO-d6 start->dissolve 1. Weigh and add solvent filter Filter through glass wool into NMR tube dissolve->filter 2. Ensure complete dissolution cap Cap and label NMR tube filter->cap 3. Transfer to tube end Ready for NMR Acquisition cap->end 4. Final check

Caption: A streamlined workflow for NMR sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, accurately integrate the signals.

Advanced 2D NMR Experiments for Unambiguous Assignment

To definitively assign all proton and carbon signals, the following 2D NMR experiments are highly recommended.[5]

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H-2 and H-3.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons. This is crucial for assigning the carbons of the pyrrole and pyridine rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons that are two or three bonds apart. This will be invaluable for assigning the quaternary carbons (C-3a, C-4, C-7, and C-7a).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This can help to confirm assignments, for example, by observing a correlation between H-5 and the 4-OH proton.

G cluster_2d_nmr 2D NMR for Structural Elucidation cosy COSY (¹H-¹H Connectivity) structure Unambiguous Structure cosy->structure Proton Spin Systems hsqc HSQC (¹H-¹³C Direct Correlation) hsqc->structure Direct C-H Bonds hmbc HMBC (¹H-¹³C Long-Range Correlation) hmbc->structure Carbon Skeleton noesy NOESY (¹H-¹H Spatial Proximity) noesy->structure Stereochemistry

Caption: The role of 2D NMR experiments in structural confirmation.

Conclusion

This technical guide has provided a detailed, expert-driven prediction and interpretation of the ¹H and ¹³C NMR spectra of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol. By leveraging data from structurally analogous compounds and fundamental NMR principles, a comprehensive spectral blueprint has been established. Furthermore, the inclusion of a robust, step-by-step experimental protocol provides researchers with the necessary tools to acquire and validate this data, ensuring the confident structural elucidation of this important heterocyclic compound. The application of the advanced 2D NMR techniques outlined herein will lead to the unambiguous assignment of all proton and carbon resonances, a critical step in the advancement of any research or development program involving this molecule.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3966.
  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20956-20968. [Link]

  • Pinto, D. C. G. A., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 15(5), 397-424.
  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875.
  • Al-Otaibi, J. S., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Scientific Reports, 12(1), 1-13.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Technical Guide: Infrared Spectroscopy of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Infrared (IR) spectroscopy of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol , a critical heterocyclic scaffold in the synthesis of kinase inhibitors (e.g., ERK, JAK inhibitors).

This guide is structured to address the specific structural dynamics of the 6-azaindole core, differentiating it from common isomers through rigorous spectral analysis.

Executive Summary & Structural Dynamics

7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol (CAS: 357263-41-3) is a fused bicyclic heteroaromatic compound. Unlike many hydroxypyridines that exist in equilibrium with a keto (pyridone) tautomer, this specific isomer exhibits unique structural constraints that dictate its IR signature.

The "Meta" Constraint: Why It Remains an Enol

A critical error in analyzing this molecule is assuming it follows the standard 2- or 4-hydroxypyridine tautomerism rules (which favor the keto/pyridone form).

  • Structural Logic: In the pyrrolo[2,3-c]pyridine (6-azaindole) system, the pyridine nitrogen is at position 6 , while the hydroxyl group is at position 4 .

  • Connectivity: The path between the OH and the Ring N is

    
    . This represents a 1,3 (meta)  relationship.
    
  • Consequence: Direct resonance stabilization of a "4-pyridone" tautomer is geometrically unfavorable because the nitrogen is not in a conjugated ortho or para position relative to the hydroxyl group. Therefore, the molecule exists predominantly in the Enol (Hydroxyl) form in the solid state.

Implication for IR QC: The spectrum should NOT exhibit a strong amide carbonyl (


) band typically found in pyridones (

). The presence of such a band indicates oxidation or contamination with the 2-one isomer.
Structural Visualization

The following diagram illustrates the numbering and the lack of direct conjugation required for keto-tautomerism.

G cluster_0 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol (Enol Form) N1 N1 (Pyrrole) C4 C4-OH (Phenolic) N1->C4 Fused Ring System N6 N6 (Pyridine) C4->N6 1,3-Relationship (Meta) No Direct Keto Tautomerism Keto Hypothetical Keto Form (Unstable/Minor) C4->Keto High Energy Barrier Cl7 C7-Cl N6->Cl7 Ortho Subst.

Caption: Structural connectivity highlights the 1,3-meta relationship between C4-OH and N6, stabilizing the enol form.

Spectral Assignment Guide

The IR spectrum of this compound is dominated by heteroaromatic ring vibrations and strong hydrogen-bonded X-H stretching.

Quantitative Band Assignments (Solid State / KBr)
Functional GroupFrequency (

)
IntensityCharacterMechanistic Assignment
O-H Stretch 3200 – 3550 StrongBroadPhenolic OH.[1] Broadening indicates intermolecular H-bonding (dimerization).
N-H Stretch 3400 – 3460 MediumSharp/ShoulderPyrrole ring N-H. Often appears as a distinct shoulder on the broad OH envelope.
C-H Stretch 3000 – 3100WeakSharpAromatic

C-H stretching.
Ring C=N / C=C 1580 – 1620 StrongSharpPyridine/Pyrrole skeletal vibrations (Ring breathing modes).
C-O Stretch 1240 – 1280 StrongSharpPhenolic C-O single bond stretch. (Distinguishes from C=O).
C-Cl Stretch 740 – 820 MediumSharpAromatic C-Cl stretch. Position depends on crystal packing.
Out-of-Plane Bending 650 – 900StrongMultipleAromatic C-H wagging. Specific to substitution pattern.
Critical QC Checkpoints
  • The "Missing" Carbonyl: A pure sample must lack a strong band in the

    
     region. If present, suspect the 2-one  isomer (7-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one) or residual solvent (e.g., DMF/DMAc).
    
  • Water Interference: Broad bands at

    
     can mask the N-H/O-H separation. Dry samples thoroughly (
    
    
    
    vacuum, 4h) before acquisition.

Experimental Protocol

To ensure reproducibility and minimize polymorphic variations, follow this standardized acquisition protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended for QC
  • Crystal: Diamond or ZnSe (Single bounce).

  • Preparation: No sample prep required. Place ~5 mg of solid directly on the crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for the hard crystalline lattice of azaindoles).

  • Parameters:

    • Resolution:

      
      
      
    • Scans: 32 (minimum)

    • Range:

      
      
      
  • Note: ATR often shifts broad OH bands slightly lower compared to transmission modes due to depth of penetration effects.

Method B: KBr Pellet - Recommended for Structural Characterization
  • Ratio: 1:100 (1 mg sample : 100 mg spectroscopic grade KBr).

  • Grinding: Grind gently in an agate mortar. Warning: Excessive grinding can induce amorphous phase transitions or local heating that may shift H-bonding networks.

  • Pressing: 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).

  • Blank: Pure KBr pellet prepared under identical conditions.

Data Interpretation & Troubleshooting Workflow

Use this logic flow to validate sample identity and purity based on spectral data.

QC_Flow Start Acquire Spectrum CheckCO Check 1640-1690 cm-1 (Strong Band?) Start->CheckCO PassCO No Band / Weak Overtone CheckCO->PassCO Clear FailCO Strong Band Present CheckCO->FailCO Detected CheckOH Check 3200-3500 cm-1 PassCO->CheckOH Impurity1 Suspect: 2-Oxo Isomer or Amide Solvent (DMF) FailCO->Impurity1 PassOH Broad OH + Sharp NH Shoulder CheckOH->PassOH Pattern Matches FailOH Only Broad Blob (No NH) CheckOH->FailOH Undefined Final Identity Confirmed: 7-Cl-4-OH-6-Azaindole PassOH->Final Impurity2 Suspect: Wet Sample (Recalcinate KBr) FailOH->Impurity2

Caption: QC Decision Tree for validating 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol purity.

References

  • Katritzky, A. R., et al. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. Chimia, 24, 134-146. (Establishes the stability of 3-hydroxypyridine enol forms vs. 2/4-pyridones).

  • Nowak, M. J., et al. (1990). Matrix isolation IR spectroscopy of tautomeric systems: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. (Fundamental reference for hydroxypyridine IR signatures).

  • National Institute of Standards and Technology (NIST). 3-Pyridinol IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] (Analogous standard for 1,3-hydroxypyridine systems).

  • PubChem. 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Compound Summary. (Reference for the contrasting 2-one isomer).

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

[1]

Executive Summary

7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol is a functionalized 6-azaindole scaffold often utilized as a pharmacophore in kinase inhibitor development.[1] Unlike its non-oxygenated analogs, this compound exhibits complex solubility behavior driven by keto-enol tautomerism .

While the IUPAC name suggests a hydroxy-pyridine ("-ol"), experimental evidence and density functional theory (DFT) calculations for similar heterocycles indicate that the structure exists predominantly as the pyridone tautomer (7-chloro-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one) in both the solid state and polar solutions.[1] This tautomeric preference significantly increases crystal lattice energy, rendering the compound sparingly soluble in non-polar solvents and requiring polar aprotic systems or pH manipulation for effective dissolution.

Structural Analysis & Physicochemical Drivers[1]

To predict and manipulate the solubility of this compound, one must understand the underlying structural forces.

Tautomeric Equilibrium (The "Pyridone Effect")

The 4-position hydroxyl group on the pyridine ring is capable of proton transfer to the ring nitrogen.

  • Enol Form (4-ol): Aromatic pyridine ring. Favored only in gas phase or highly non-polar environments (rare).

  • Keto Form (4-one): Amide-like character.[1] Favored in solid state and solution due to strong intermolecular hydrogen bonding (dimerization).

Impact on Solubility: The keto form creates a high-melting-point solid (typically >250°C) with strong intermolecular H-bonds (

1
Electronic Influence of 7-Chlorine

The chlorine atom at the 7-position is electron-withdrawing (

1
  • Acidity: It increases the acidity of the pyrrole N-H and the pyridone N-H, lowering the pKa compared to the non-chlorinated scaffold.

  • Lipophilicity: While chlorine typically adds lipophilicity (+0.71 LogP), the pyridone tautomer's polarity overrides this, making the net molecule less lipophilic than predicted by standard cLogP algorithms.

Solubility Profile

The following data categorizes solvent compatibility based on the compound's thermodynamic stability.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Disrupts intermolecular H-bonds; stabilizes the polar pyridone tautomer.[1] Ideal for stock solutions.
Polar Protic Methanol, Ethanol, TFEModerate (1–10 mg/mL)Soluble with heating. Protic solvents can stabilize the keto form but struggle to break the crystal lattice at RT.
Chlorinated Dichloromethane (DCM), ChloroformLow (<1 mg/mL)Lacks sufficient H-bond accepting capacity to disrupt the pyridone dimer network.[1]
Ethers THF, 1,4-Dioxane, MTBEPoor Generally poor solubility unless heated; THF is marginally better due to oxygen lone pair availability.[1]
Hydrocarbons Hexanes, Heptane, TolueneInsoluble The compound is too polar. Useful only as anti-solvents for precipitation/crystallization.
Aqueous Water, PBS (pH 7.4)pH Dependent Amphoteric nature allows solubility at pH < 2 (protonation) or pH > 10 (deprotonation). Neutral solubility is negligible.
pH-Dependent Speciation[1]
  • pH < 2.0: The pyridine nitrogen is weakly basic, but the electron-withdrawing Cl and keto-tautomerism reduce basicity.[1] Protonation likely occurs at the pyrrole nitrogen or oxygen only under highly acidic conditions.

  • pH > 10.0: The pyrrole N-H (pKa ~12) and the amide-like N-H of the pyridone can be deprotonated, forming a mono- or dianion with high aqueous solubility.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol for formulation development and precise physical data.[1]

Materials:

  • Compound (Solid powder)[1]

  • Solvents (HPLC Grade)[1]

  • 0.45 µm PTFE Syringe Filters

  • HPLC/UPLC System with UV detection (254 nm)[1]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap and shake/vortex at 25°C for 24 hours.

    • Self-Validation Step: Visually inspect.[2] If the solid dissolves completely, add more solid until a precipitate remains. A saturated solution must have visible solid in equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug loss due to filter adsorption.

  • Quantification: Dilute the filtrate (e.g., 1:100 in DMSO) and analyze via HPLC against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput)

Use this protocol for biological assay preparation.[1]

  • Prepare a 10 mM stock solution in 100% DMSO.

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Spike 2 µL of stock into 98 µL of aqueous buffer (PBS, pH 7.4).

  • Incubate for 2 hours at RT.

  • Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).

    • Result: High absorbance = Precipitation (Low Solubility).

Visualization: Solubility & Purification Workflow

The following diagram outlines the logical decision tree for solubilizing and purifying this compound based on its tautomeric behavior.

SolubilityWorkflowStartStart: 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol(Solid Sample)Goal_AnalysisGoal: Analytical StockStart->Goal_AnalysisGoal_ReactionGoal: Reaction SolventStart->Goal_ReactionGoal_AqueousGoal: Aqueous FormulationStart->Goal_AqueousDMSOUse DMSO or DMF(Conc: >50 mM)Goal_Analysis->DMSOStandardGoal_Reaction->DMSOHigh Temp RxnPolarProticUse MeOH/EtOH + Heat(Reflux may be required)Goal_Reaction->PolarProticNucleophilic RxnpH_AdjustAdjust pH(pH > 10 or pH < 2)Goal_Aqueous->pH_AdjustIonization RequiredCheck_PrecipCheck for Precipitation(Turbidity/Microscopy)DMSO->Check_PrecipPolarProtic->Check_PrecippH_Adjust->Check_PrecipSuccessStable SolutionCheck_Precip->SuccessClearFailPrecipitation / Colloidal AggregationCheck_Precip->FailCloudyFail->DMSOAdd Co-solvent

Figure 1: Decision logic for solvent selection based on application intent. Note the critical reliance on pH adjustment for aqueous stability.

Applications & Handling

Purification via Recrystallization

Due to the solubility differential, Anti-Solvent Recrystallization is the most effective purification method:[1]

  • Dissolve crude material in a minimum volume of hot DMSO or Acetic Acid .

  • Slowly add Water or Methanol (anti-solvent) while stirring.

  • Cool slowly to 4°C to induce crystallization of the pure pyridone form.

Storage[1][3][4]
  • State: Store as a solid. Solutions in DMSO are hygroscopic; water absorption can cause precipitation over time.

  • Stability: The 7-chloro substituent stabilizes the ring against oxidation, but the 4-hydroxy group makes it susceptible to O-alkylation if exposed to strong bases and alkyl halides.[1]

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link[1]

    • Relevance: Foundational text on solubility drivers in drug discovery.
  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews. Link[1]

    • Relevance: Authoritative source on the keto-enol tautomerism of hydroxypyridines and azaindoles.
  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link[1]

    • Relevance: Strategies for modifying azaindole scaffolds to improve solubility.
  • PubChem Compound Summary. "7-Chloro-1H-pyrrolo[2,3-c]pyridine derivatives." National Center for Biotechnology Information. Link

    • Relevance: Structural validation and predicted physicochemical properties.[3]

Thermal stability and degradation of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

Authored by: A Senior Application Scientist

Abstract

7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol is a heterocyclic compound belonging to the azaindole family, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The intrinsic stability of such molecules is a critical parameter influencing their synthesis, purification, formulation, and storage. This guide provides a comprehensive framework for assessing the thermal stability and elucidating the degradation pathways of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol. We move beyond a simple recitation of data to explain the scientific rationale behind a robust, multi-faceted analytical strategy. This document details the requisite experimental protocols, from thermo-analytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to forced degradation studies, which are essential for developing stability-indicating analytical methods.[4][5][6]

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole and is prevalent in a multitude of biologically active molecules, particularly as a hinge-binding motif in protein kinase inhibitors.[2][3] The specific substitution pattern of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, featuring a halogen, a hydroxyl group, and a pyrrolic N-H, introduces unique electronic and chemical properties that must be thoroughly understood. Its stability under thermal stress directly impacts its viability as a drug candidate or intermediate, as degradation can lead to loss of potency, formation of toxic impurities, and unpredictable behavior during manufacturing and storage. This guide establishes a systematic approach to proactively identify and characterize these liabilities.

Physicochemical Profile and Structural Analysis

A foundational understanding of the molecule's properties is paramount. While specific experimental data for the title compound is scarce, we can infer a baseline from its parent scaffold, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, and analyze the influence of the C4-hydroxyl group.

Core Scaffold Properties

The parent compound, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, is a solid at room temperature with a reported melting point in the range of 188-190 °C and a predicted boiling point of 335.8 °C.[7][8] These values suggest a molecule with moderate thermal stability in its solid form.

PropertyValue (7-Chloro-1H-pyrrolo[2,3-c]pyridine)Reference
Molecular FormulaC₇H₅ClN₂[7]
Molecular Weight152.58 g/mol [7][9]
Melting Point188 - 190 °C[7]
Boiling Point (Predicted)335.8 °C @ 760 mmHg[7][8]
AppearanceSolid[7]
Storage ConditionsRoom Temperature, Dry, Sealed, Dark Place[7][8]
Structural Features Influencing Stability

The introduction of a hydroxyl group at the C4 position fundamentally alters the molecule's reactivity profile. The key reactive sites that are likely to influence its thermal degradation are highlighted below.

Caption: Key reactive sites on 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol.

The interplay between these functional groups dictates the molecule's degradation pathways. For instance, the electron-donating nature of the pyrrole ring can activate the molecule towards oxidation, while the chloro-substituent on the electron-deficient pyridine ring is a potential site for hydrolysis.[10]

A Systematic Workflow for Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-pronged approach. The following workflow ensures that all facets of degradation are investigated, from initial thermal events to the identification of specific degradation products.

Caption: Workflow for comprehensive thermal stability and degradation analysis.

Experimental Methodologies: A Practical Guide

The following protocols are designed to be self-validating systems, providing the necessary data to build a complete stability profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization.

Protocol:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol into an aluminum or ceramic TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant deviation from the baseline mass is observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, measure the heat of fusion, and detect exothermic (decomposition) or endothermic (phase transition) events.[11][12]

Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

  • Atmosphere: Purge the cell with high-purity nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify the endothermic peak corresponding to the melting point and any subsequent exothermic peaks, which indicate decomposition. Integrating the melting peak provides the enthalpy of fusion.

Forced Degradation (Stress Testing)

Objective: To intentionally generate degradation products under controlled, accelerated conditions to understand degradation pathways and validate the specificity of analytical methods.[4][5][13] A target degradation of 10-20% is often desired to ensure that secondary degradation is minimized.[6]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve sample (1 mg/mL) in 0.1 M HCl. Incubate at 60 °C for 24, 48, and 72 hours. Neutralize before analysis.Simulates acidic environments; tests the stability of the chloro substituent and potential acid-catalyzed ring opening.
Base Hydrolysis Dissolve sample (1 mg/mL) in 0.1 M NaOH. Incubate at 60 °C for 2, 8, and 24 hours. Neutralize before analysis.Simulates alkaline environments; pyrrolopyridines can be susceptible to base-catalyzed degradation.[14][15]
Oxidation Dissolve sample (1 mg/mL) in a 3% H₂O₂ solution. Store at room temperature, protected from light, for 24 hours.Tests susceptibility to oxidative stress, which can target the electron-rich pyrrole ring.[4]
Thermal Stress Store the solid powder in a controlled oven at 80 °C / 75% RH for 7 days. Also, heat a solution (1 mg/mL in 50:50 ACN:H₂O) at 80 °C for 7 days.Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability Expose the solid powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[5]Determines if the molecule is light-sensitive, a critical factor for packaging and handling.
Stability-Indicating HPLC-MS Method

Objective: To separate the parent compound from all process-related impurities and forced degradation products, and to obtain mass information for structural elucidation.

Protocol:

  • System: HPLC with a UV/PDA detector coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 5% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV/PDA scan from 200-400 nm; MS scan in both positive and negative ion modes.

  • Analysis: Inject the neat sample and all stressed samples. Analyze chromatograms for new peaks. Use the MS data (accurate mass) to propose elemental compositions for the degradants.

Predicted Degradation Pathways and Interpretation

Based on the molecule's structure, several degradation pathways can be hypothesized. The data from the forced degradation studies will confirm or refute these predictions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_dimerization Thermal/Photolytic Parent 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol Hydrolysis_Product 7-Hydroxy-1H-pyrrolo[2,3-c]pyridin-4-ol (Displacement of Cl) Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product1 N-Oxide derivative Parent->Oxidation_Product1 [O] on Pyridine-N Oxidation_Product2 Ring-opened species Parent->Oxidation_Product2 [O] on Pyrrole ring Dimer Dimeric Species Parent->Dimer Δ or hν

Sources

Methodological & Application

Employing 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol in Kinase Inhibitor Design

Abstract

This guide details the strategic deployment of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol (a substituted 6-azaindole) as a privileged scaffold in medicinal chemistry. Specifically designed for drug discovery professionals, this note focuses on leveraging the orthogonal reactivity of the C4-hydroxyl and C7-chloride motifs to generate diverse kinase inhibitor libraries. We provide validated protocols for regioselective functionalization, addressing the specific challenges of tautomerism and N-protection characteristic of this fused heterocyclic system.

Introduction: The 6-Azaindole Advantage

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a potent bioisostere of the indole and purine rings found in ATP. Unlike its more common isomer, 7-azaindole, the 6-azaindole offers a unique vector geometry for "Gatekeeper" and "Solvent Front" interactions within the kinase ATP-binding pocket.

Why this specific scaffold?

  • Hinge Binding: The pyrrole N1-H (donor) and pyridine N6 (acceptor) form a high-affinity bidentate H-bond interaction with the kinase hinge region.[1]

  • Orthogonal Vectors:

    • C7-Cl (Alpha to N6): A highly activated handle for cross-coupling, projecting substituents into the solvent-exposed region.

    • C4-OH (Gamma to N6): A versatile handle for ether synthesis (solubility/metabolic stability) or conversion to a leaving group (SNAr vectors), targeting the hydrophobic back-pocket.

Visualizing the Scaffold Utility

ScaffoldMap Scaffold 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol Hinge Hinge Binding (N1-H & N6) Scaffold->Hinge Core Interaction C7 C7-Chlorine (Suzuki/Buchwald Handle) Scaffold->C7 Solvent Front Vector C4 C4-Hydroxyl (Diversity Vector) Scaffold->C4 Back Pocket Vector Tautomer Tautomeric Equilibrium (Pyridone vs. Phenol) C4->Tautomer affects reactivity

Figure 1: Functional map of the 7-chloro-6-azaindole scaffold showing key interaction sites and reactivity handles.

Chemical Properties & Handling

Tautomerism & Solubility

The 4-hydroxy-6-azaindole system exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo/lactam) forms. In polar aprotic solvents (DMSO, DMF) used for biological assays, the oxo form often predominates.

  • Implication: Direct alkylation of the 4-OH without careful control can lead to mixtures of O-alkylation (desired for ethers) and N-alkylation (at N6 or N1).

  • Solution: Use Mitsunobu conditions for selective O-alkylation or convert the OH to a Chloride/Triflate for unambiguous substitution.

Stability

The C7-Chlorine is remarkably stable to acidic conditions but reactive toward nucleophiles. The scaffold is light-sensitive; store solids in amber vials at -20°C.

Synthetic Workflows & Protocols

We present two distinct modules for library generation. Module A targets solubility enhancement via ether linkages. Module B targets diversity via "Deoxychlorination" followed by SNAr.

Module A: Selective O-Alkylation (Solubility Series)

Objective: Install solubilizing groups (e.g., PEG chains, heterocycles) at C4 while preserving the C7-Cl for later coupling.

Protocol 1: Mitsunobu Etherification

  • Reagents: Scaffold (1.0 equiv), R-OH (1.2 equiv), PPh3 (1.5 equiv), DIAD (1.5 equiv).

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M).

  • Procedure:

    • Dissolve Scaffold, Alcohol, and PPh3 in THF under N2.

    • Cool to 0°C.

    • Add DIAD dropwise over 10 minutes.

    • Warm to RT and stir for 12 hours.

    • Validation: Monitor by LC-MS. The product will show a +14-28 mass shift (methyl/ethyl) or specific mass of R.

  • Purification: Flash chromatography (DCM/MeOH).

  • Note: This method avoids competitive N-alkylation common with alkyl halides/bases.

Module B: The "Dichloro" Gateway (Diversity Series)

Objective: Convert 4-OH to 4-Cl, creating the 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine intermediate. This allows sequential, regioselective substitution.

Protocol 2: Deoxychlorination & Regioselective Coupling

Step 1: Synthesis of 4,7-Dichloro Intermediate

  • Reagents: Scaffold (1.0 equiv), POCl3 (5.0 equiv), N,N-Dimethylaniline (1.0 equiv).

  • Procedure:

    • Suspend scaffold in POCl3 (neat).

    • Add base (Dimethylaniline) to scavenge HCl.

    • Heat to reflux (100°C) for 3-5 hours. Caution: POCl3 is corrosive.

    • Quench: Pour slowly onto crushed ice/NaHCO3. Extract with EtOAc.[2]

  • Result: 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine.

Step 2: Regioselective Suzuki Coupling at C7 Scientific Logic: In the 4,7-dichloro system, the C7-position (alpha to N6) is electronically more deficient and sterically accessible than the C4-position (gamma to N6). Palladium oxidative addition occurs preferentially at C7.

  • Reagents: 4,7-Dichloro intermediate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reactants in a sealed tube.

    • Heat at 80°C for 2-4 hours. Do not overheat (>100°C) or run overnight, as C4 coupling will begin to occur.

    • Validation: 1H NMR analysis. The C7-coupling eliminates the proton signal adjacent to N6 (if it were H, but here it's Cl). More importantly, NOE (Nuclear Overhauser Effect) between the new aryl group and the N1-H confirms C7 substitution.

Workflow Visualization

Workflow cluster_A Module A: O-Ether Series cluster_B Module B: Dichloro Series Start 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol Mitsunobu Mitsunobu (R-OH) Selective O-alkylation Start->Mitsunobu POCl3 POCl3 Deoxychlorination Start->POCl3 ProdA 4-Alkoxy-7-Chloro Intermediate Mitsunobu->ProdA Dichloro 4,7-Dichloro-6-azaindole POCl3->Dichloro Suzuki Suzuki Coupling (C7 Selective) Pd(dppf)Cl2, 80°C Dichloro->Suzuki Regioselective (Alpha > Gamma) Final 4-Chloro-7-Aryl Intermediate Suzuki->Final

Figure 2: Divergent synthetic pathways for library generation.

Data Summary: Regioselectivity Expectations

The following table summarizes expected outcomes based on electronic bias of the 6-azaindole ring.

Reaction TypeTarget PositionConditionsSelectivity Logic
SNAr C7 (Alpha) Amines, 120°CC7 is adjacent to Pyridine N; highly activated.
Suzuki Coupling C7 (Alpha) Pd(0), Na2CO3, 80°COxidative addition prefers the most electron-deficient C-Cl bond.
Buchwald-Hartwig C4 (Gamma) Pd(OAc)2, Xantphos, 110°CRequires C7 to be already substituted or protected; C4 is less reactive.
O-Alkylation C4-OH Mitsunobu (RT)Kinetic control; avoids N-alkylation thermodynamic trap.

References

  • Synthesis and Reactivity of Azaindoles: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[3] Tetrahedron, 2007.[3][4] Link[3]

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Regioselectivity in Heterocycles: Handy, S. T., & Zhang, Y.[4] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, 2006.[4] Link

  • 7-Chloro-6-azaindole Data: PubChem Compound Summary for CID 11435048. Link

Sources

Application Notes & Protocols: 7-Chloro-1H-pyrrolo[2,3-c]pyridine as a Foundational Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: While the specified topic is 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, a comprehensive search of the scientific literature reveals limited specific data for this exact molecule. However, its parent scaffold, 7-Chloro-1H-pyrrolo[2,3-c]pyridine (also known as 7-Chloro-6-azaindole), is a well-documented and commercially available building block of significant importance in medicinal chemistry.[1][2][3] This guide will therefore focus on the synthesis, reactivity, and application of this foundational precursor. The principles, protocols, and synthetic strategies detailed herein provide the essential framework necessary for the subsequent synthesis and functionalization of derivatives, including the target 4-ol compound.

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a "privileged structure" in medicinal chemistry.[4] As a bioisostere of both indole and purine systems, it offers a unique combination of hydrogen bonding capabilities and physicochemical properties that are highly sought after in drug design.[5] The introduction of a nitrogen atom into the indole ring can modulate potency, improve metabolic stability, and create novel intellectual property space.[5]

7-Chloro-1H-pyrrolo[2,3-c]pyridine, in particular, serves as a versatile and powerful starting material. Its utility stems from three key reactive sites:

  • The C7-Chloro Group: An excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of carbon and heteroatom substituents.

  • The Pyrrole N-H Group: Can be readily deprotonated and alkylated or arylated, providing a vector for modifying solubility and targeting specific molecular interactions.

  • The Pyrrole Ring (C2/C3): Susceptible to electrophilic substitution, though regioselectivity can be a challenge.

This combination of reactive sites makes it an ideal starting point for building combinatorial libraries and synthesizing complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapies.[6][7][8]

Synthesis of the Core Building Block: 7-Chloro-1H-pyrrolo[2,3-c]pyridine

The most common and effective method for constructing the 6-azaindole skeleton is the Bartoli indole synthesis. This reaction involves the treatment of a nitro-aromatic compound with a vinyl Grignard reagent. The protocol below details a typical lab-scale synthesis adapted from established procedures.[1]

Protocol 1: Synthesis via Bartoli Reaction

This protocol describes the synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine from 2-chloro-3-nitropyridine.

Reaction Scheme:

Bartoli Synthesis start 2-Chloro-3-nitropyridine reagent + Vinylmagnesium bromide (excess) start->reagent THF, -78 °C to -20 °C intermediate [Intermediate Adduct] product 7-Chloro-1H-pyrrolo[2,3-c]pyridine intermediate->product Aqueous workup (NH4Cl) & Cyclization

Caption: Bartoli synthesis of the 7-chloro-6-azaindole core.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.5410.0 g63.07
Vinylmagnesium bromide (1M in THF)C₂H₃BrMg131.25200 mL200.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11500 mL-
Saturated aq. NH₄ClNH₄Cl53.49150 mL~841
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Celite® (or other filter aid)--As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-3-nitropyridine (10.0 g, 63.07 mmol).

  • Dissolution: Add anhydrous THF (500 mL) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the vinylmagnesium bromide solution (1 M in THF, 200 mL, 200.0 mmol) dropwise via a dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below -70 °C during the addition. Causality Note: Slow addition and low temperature are critical to control the exothermic reaction and prevent side product formation.

  • Warming & Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and maintain it at this temperature for 16 hours (overnight).

  • Quenching: Vigorously stir the mixture and quench the reaction by slowly adding saturated aqueous ammonium chloride solution (150 mL) dropwise. The temperature will rise; ensure it is controlled with an ice bath if necessary.

  • Filtration: A suspension will form. Filter the mixture through a pad of Celite® to remove magnesium salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane (DCM) and methanol (e.g., 97:3 DCM/MeOH). The expected yield of pure 7-chloro-1H-pyrrolo[2,3-c]pyridine is approximately 35-45%.[1]

Application in Heterocyclic Synthesis: Cross-Coupling Reactions

The C7-chloro group is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are particularly effective for installing new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug discovery.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki coupling to synthesize a 7-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

Workflow:

Suzuki Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Building Block, Boronic Acid, & Base B Degas Mixture (N2 sparging) A->B C Add Pd Catalyst & Ligand B->C D Heat Reaction (e.g., 80-100 °C) C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Isolate Pure Product F->G

Caption: General workflow for a Suzuki cross-coupling reaction.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (1 eq)Moles (mmol)Stoichiometry
7-Chloro-1H-pyrrolo[2,3-c]pyridineC₇H₅ClN₂152.58153 mg1.01.0 eq
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.21.2 eq
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd731.7041 mg0.0565.6 mol%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0 eq
1,4-Dioxane / Water (4:1)--5 mL--

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (153 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (41 mg, 0.056 mmol). Trustworthiness Note: Using a pre-catalyst like Pd(dppf)Cl₂ ensures reliable activation and reproducible results compared to generating the active Pd(0) species in situ from separate sources.

  • Heating: Place the sealed tube in a preheated oil bath at 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Workup: Filter the mixture through Celite® to remove the catalyst. Wash the filtrate with water (15 mL) and then with brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-phenyl-1H-pyrrolo[2,3-c]pyridine.

Summary & Future Directions

7-Chloro-1H-pyrrolo[2,3-c]pyridine is a robust and versatile starting material for the synthesis of diverse heterocyclic libraries. The protocols provided for its synthesis and subsequent functionalization via Suzuki coupling represent foundational techniques that can be broadly applied.

Logical Next Steps for Diversification:

  • Buchwald-Hartwig Amination: The C7-chloro group can be readily displaced with primary or secondary amines to access 7-amino-6-azaindole derivatives, which are common motifs in kinase inhibitors.

  • N-H Functionalization: The pyrrole nitrogen can be protected (e.g., with a SEM or BOC group) to improve solubility in organic solvents and prevent side reactions, or it can be directly alkylated under basic conditions (e.g., NaH, DMF) to introduce further diversity.

  • Synthesis of the 4-ol Derivative: A potential route to the originally requested 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol could involve a multi-step sequence starting from a suitably substituted pyridine, followed by pyrrole ring formation. Alternatively, late-stage oxidation of the 6-azaindole core, while challenging, could be explored.

The established reactivity of the 7-chloro-6-azaindole scaffold provides a reliable platform for accessing a vast chemical space, making it an invaluable tool for researchers in drug discovery and materials science.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (n.d.). RSC Medicinal Chemistry. [Link]

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine | CAS#:357263-41-3. (2025). Chemsrc. [Link]

Sources

Troubleshooting & Optimization

Identification and characterization of byproducts in 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol Synthesis

Introduction: The Scaffold Challenge

You are working with 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol . Note the specific isomer: this is a 6-azaindole derivative, not the more common 7-azaindole (pyrrolo[2,3-b]pyridine).[1]

The synthesis of 4-hydroxy-6-azaindoles presents a unique "chemical minefield" compared to their indole counterparts. The electron-deficient pyridine ring makes electrophilic substitution difficult, while the electron-rich pyrrole ring invites unwanted side reactions.[1] Furthermore, the "4-ol" moiety introduces a keto-enol tautomeric equilibrium (pyridone vs. hydroxypyridine) that complicates analytical characterization.

This guide addresses the specific impurities arising from the two most common synthetic routes:

  • The Bartoli/Cyclization Route: Starting from substituted pyridines.[1]

  • The N-Oxide Rearrangement Route: Functionalizing the azaindole core.

Part 1: Synthetic Route & Impurity Origins[2]

To troubleshoot, we must first map where the byproducts enter the stream.[1] The diagram below visualizes the "Critical Path" and the "Failure Modes" (branching arrows) for the synthesis of the target molecule.

AzaindoleSynthesis Start Start: 2,6-Dichloro-3-nitropyridine Step1 Step 1: Bartoli Indole Synthesis (Vinyl MgBr) Start->Step1 Inter1 Intermediate: 4,7-Dichloro-6-azaindole Step1->Inter1 Byprod3 Impurity C: 7-Chloro-6-azaindole (Over-reduction) Step1->Byprod3 Reductive elimination Step2 Step 2: Hydrolysis / SnAr (NaOH or KOtBu) Inter1->Step2 Byprod1 Impurity A: 3,7-Dichloro-4-hydroxy... (Regio-chlorination) Inter1->Byprod1 Electrophilic Attack at C3 Target TARGET: 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol Step2->Target Byprod2 Impurity B: 4,7-Dichloro (Unreacted) Step2->Byprod2 Incomplete Rxn Byprod4 Impurity D: O-Alkylated Dimer Step2->Byprod4 High Conc.

Figure 1: Reaction pathway analysis for the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, highlighting critical impurity entry points.

Part 2: Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by users synthesizing this scaffold.

Scenario 1: The "M+34" Mass Anomaly

Q: I am seeing a persistent impurity with a mass of M+34 in my LC-MS. It tracks closely with my product. What is it?

A: This is likely the 3,7-dichloro-1H-pyrrolo[2,3-c]pyridin-4-ol (3-chloro regioisomer).

  • Cause: If you used a chlorinating agent (like POCl₃ or NCS) at any stage to install the 7-chloro substituent after the pyrrole ring was closed, the C3 position is vastly more nucleophilic than the pyridine ring. Electrophilic halogenation prefers the electron-rich pyrrole C3 over the electron-deficient pyridine positions.

  • Fix: Ensure the 7-chloro substituent is present on the pyridine starting material (e.g., start with 2,6-dichloro-3-nitropyridine) rather than attempting late-stage chlorination.

Scenario 2: The "Missing" Proton Signal

Q: My NMR shows the correct number of protons, but the peak for the hydroxyl (OH) is missing, and the NH peak is extremely broad or shifted downfield (>11 ppm). Did I make the ether?

A: You are likely observing Tautomerism , not a failed reaction.[1]

  • Mechanism: 4-Hydroxy-6-azaindoles exist in equilibrium with their 6-azaindolin-4-one (pyridone) tautomers. In polar aprotic solvents (DMSO-d6), the keto-form (NH at position 6 protonated, C=O at position 4) often dominates or causes rapid exchange.[1]

  • Validation:

    • Run the NMR in MeOD .[1] The exchangeable protons (NH, OH) will disappear, simplifying the spectrum to just the CH signals.[1]

    • Look for the C=O carbonyl signal in 13C NMR around 160-170 ppm .

Scenario 3: Low Yield during Hydrolysis

Q: I am trying to convert 4,7-dichloro-6-azaindole to the 4-OH target using NaOH, but the reaction stalls. Increasing temperature degrades the material.

A: The 7-chloro group is activating the 4-position, but it is also a leaving group itself.

  • Risk: Harsh conditions can lead to bis-hydrolysis (forming the 4,7-diol) or ring opening.

  • Protocol Adjustment: Switch from aqueous NaOH to KOtBu in t-BuOH or NaOAc in AcOH . Acetate acts as a milder nucleophile to displace the 4-Cl, forming an intermediate acetate ester which hydrolyzes in situ.[1] This prevents attack at the 7-position.

Part 3: Analytical Characterization & Data

Distinguishing the target from its isomers requires precise data. Use this table to validate your isolate.

Table 1: Diagnostic NMR Shifts (DMSO-d6)

PositionTarget (4-OH-7-Cl)Impurity (3-Cl-4-OH)Precursor (4,7-Dichloro)Notes
C3-H δ 6.3 - 6.5 (d) Absent δ 6.6 - 6.8 (d)The loss of the C3 proton is the definitive proof of regio-isomeric chlorination.
C2-H δ 7.2 - 7.4 (d)δ 7.5 - 7.6 (s)δ 7.8 - 8.0 (d)C2 becomes a singlet if C3 is substituted.
C5-H δ 7.0 - 7.2 (s)δ 7.0 - 7.2 (s)δ 7.5 (s)Less diagnostic; shifts upfield upon hydrolysis of 4-Cl to 4-OH.
NH Broad (>11 ppm)Broad (>11 ppm)Broad (~12 ppm)Highly solvent dependent due to H-bonding.

Table 2: HPLC Retention Profile (Reverse Phase C18)

CompoundRelative RT (min)Polarity Trend
Target (4-OH) 1.00 (Reference)Moderate (Polar due to OH/NH)
N-Oxide Impurity 0.40 - 0.60Highly Polar (Elutes early)
4,7-Dichloro 1.80 - 2.10Non-polar (Late eluter)
O-Alkylated Dimer 2.50+Very Non-polar

Part 4: Validated Experimental Protocol

Protocol: Hydrolysis of 4,7-Dichloro-1H-pyrrolo[2,3-c]pyridine to 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

Rationale: This method uses a "soft" nucleophilic approach to avoid displacing the critical 7-chloro substituent.

Materials:

  • 4,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Sodium Acetate (NaOAc) (3.0 eq)[1]

  • Acetic Acid (AcOH) (Solvent, 10V)[1]

  • Water (Quench)[1][2]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine and glacial Acetic Acid (10 mL per gram of substrate). Stir until dissolved.

  • Reagent Addition: Add Sodium Acetate (3.0 eq). The mixture may become a suspension.

  • Reflux: Heat the mixture to 110°C (Reflux) . Monitor by HPLC.

    • Checkpoint: You are looking for the disappearance of the starting material (RT ~1.8) and the appearance of the product (RT ~1.0).

    • Time: Typically 6–12 hours.[1]

  • Work-up (Critical):

    • Cool to room temperature.[1]

    • Concentrate the acetic acid under reduced pressure (remove ~80%).

    • Dilute with Ice Water .[1] The product should precipitate.[1]

    • pH Adjustment: If no precipitate forms, neutralize carefully with saturated NaHCO₃ to pH 6-7.[1] Do not overshoot to pH > 9 , or the phenol will form a soluble salt.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]

Analytical Check: Dissolve a sample in DMSO-d6. Confirm the presence of C3-H doublet at δ 6.4 ppm and C5-H singlet at δ 7.1 ppm.

Part 5: Analytical Logic Flow

Use this decision tree to identify your isolated material.

AnalyticalLogic Start Isolate Analysis MS_Check LC-MS: Mass = Target? (M+H 169/171) Start->MS_Check Mass_High Mass = M+34 (203/205) MS_Check->Mass_High No Mass_Low Mass = M-16 (Des-hydroxy?) MS_Check->Mass_Low No Mass_OK Mass Matches MS_Check->Mass_OK Yes C3_Absent Singlet at 7.5 ppm = 3-Chloro Impurity Mass_High->C3_Absent Likely 3,7-Dichloro NMR_Check 1H NMR: C3 Proton? Mass_OK->NMR_Check C3_Present Doublet at 6.4 ppm = TARGET NMR_Check->C3_Present Yes NMR_Check->C3_Absent No

Figure 2: Analytical decision tree for validating 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol purity.

References

  • Dobrounig, P., et al. (2002).[1] A General Method for the Preparation of 4- and 6-Azaindoles.[3] The Journal of Organic Chemistry, 67(19).[1] Retrieved from [Link]

  • Yaremenko, F. G., et al. (2024).[1] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.[1] Journal of Organic and Pharmaceutical Chemistry.[1] Retrieved from [Link][1]

  • Catalán, J., et al. (2006).[1] Excited state tautomerization of azaindole.[1][4] Organic & Biomolecular Chemistry.[1][4][5][6][7][8][9] Retrieved from [Link]

Sources

Investigating the degradation pathways of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation pathways of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for stress testing experiments. The information herein is structured to address common challenges and explain the rationale behind experimental choices, ensuring the integrity and success of your stability studies.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the forced degradation analysis of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol.

Experimental Design & Initial Observations

Q1: I am starting my forced degradation study. What are the essential stress conditions I need to apply according to regulatory guidelines?

A1: According to ICH Q1A(R2) guidelines, a comprehensive forced degradation study should, at a minimum, include the following stress conditions to explore various degradation pathways:

  • Acid Hydrolysis: Exposing the drug substance to acidic conditions helps to identify acid-labile functional groups.

  • Base Hydrolysis: Basic conditions are used to investigate susceptibility to base-catalyzed degradation.

  • Oxidation: This condition assesses the molecule's sensitivity to oxidative stress.

  • Thermal Degradation: High temperatures are employed to accelerate thermally induced degradation.

  • Photodegradation: This evaluates the drug's stability when exposed to light.[1][2][3][4]

It is crucial to start these studies early in the development process to inform formulation and analytical method development.[1] The goal is to achieve a target degradation of 5-20% to ensure that the degradation is significant enough to be studied without being so excessive that it leads to secondary degradation products.[1][3]

Q2: My initial stress conditions (e.g., 0.1 M HCl at 60°C) are causing either no degradation or complete degradation of my compound. How do I optimize the stress levels?

A2: Finding the right balance for stress conditions is a common challenge. Here’s a systematic approach to optimization:

  • For No/Low Degradation:

    • Increase Stressor Concentration: Incrementally increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl).[5]

    • Elevate Temperature: Increase the temperature in 10°C increments above your initial condition.[1][6]

    • Extend Exposure Time: If the reaction kinetics are slow, extending the duration of the stress can be effective.

  • For Complete/Excessive Degradation:

    • Decrease Stressor Concentration: Reduce the molarity of your stressor.

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

    • Shorten Exposure Time: For rapid reactions, such as some oxidations, exposure times may need to be as short as a few hours or even minutes.[1]

Table 1: Recommended Starting Conditions and Optimization Strategy for Forced Degradation Studies

Stress ConditionTypical Starting Reagents & ConditionsOptimization if Degradation is <5%Optimization if Degradation is >20%
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at 60°C for 8 hoursIncrease acid concentration, temperature, or timeDecrease acid concentration, temperature, or time
Base Hydrolysis 0.1 M to 1 M NaOH or KOH at 60°C for 8 hoursIncrease base concentration, temperature, or timeDecrease base concentration, temperature, or time
Oxidation 3% to 30% H₂O₂ at room temperature for up to 24 hoursIncrease H₂O₂ concentration or temperatureDecrease H₂O₂ concentration or time
Thermal Dry heat at 10°C increments above accelerated stability testing temperature (e.g., 50°C, 60°C)Increase temperature or timeDecrease temperature or time
Photolysis Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meterExpose for a longer durationExpose for a shorter duration
Analytical Method (HPLC) Troubleshooting

Q3: I am observing poor peak shape (tailing or fronting) for my parent compound and its degradants in my HPLC analysis. What are the likely causes and solutions?

A3: Poor peak shape can compromise the accuracy and precision of your quantification. Here's a guide to troubleshoot this issue:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.

    • Check Mobile Phase pH: For ionizable compounds like 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.[7] If the problem persists, consider replacing the guard column or the analytical column.[7]

    • Sample Overload: Inject a smaller volume or a more dilute sample.[8]

  • Peak Fronting: This is typically a sign of sample overload or a sample solvent that is stronger than the mobile phase.

    • Dilute the Sample: Reduce the concentration of your sample.[8]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[7]

Q4: My retention times are shifting between injections. How can I improve the reproducibility of my method?

A4: Retention time drift can be caused by a number of factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: Ensure the column is equilibrated for at least 10 column volumes with the initial mobile phase conditions before each injection, especially for gradient methods.[7]

  • Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles in the pump.[9][10]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[7][9]

  • Pump Issues: Check for leaks in the pump seals and ensure the flow rate is stable.[7][9]

Q5: I am not achieving good separation between the parent peak and a critical degradant peak. What steps can I take to improve resolution?

A5: Achieving adequate resolution is essential for an effective stability-indicating method.[11]

  • Optimize Mobile Phase:

    • Gradient Slope: For gradient methods, a shallower gradient can improve the separation of closely eluting peaks.

    • Organic Modifier: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) as this can alter the selectivity of the separation.

    • pH: As mentioned previously, adjusting the pH can change the retention and selectivity for ionizable compounds.

  • Change Column Chemistry: If mobile phase optimization is insufficient, select a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 packing) to exploit different separation mechanisms.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, as can optimizing the column temperature.[9]

HPLC_Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_investigation Root Cause Investigation cluster_solution Corrective Actions cluster_verification Verification Symptom Identify HPLC Issue (e.g., Peak Tailing, RT Drift) MobilePhase Check Mobile Phase (Freshness, pH, Degassing) Symptom->MobilePhase Potential Cause Column Inspect Column (Contamination, Age) Symptom->Column Potential Cause System Verify System Parameters (Temperature, Flow Rate, Leaks) Symptom->System Potential Cause PrepareNew Prepare Fresh Mobile Phase MobilePhase->PrepareNew FlushColumn Flush/Replace Column Column->FlushColumn AdjustParams Adjust System Settings System->AdjustParams Equilibrate Ensure Proper Equilibration System->Equilibrate Reinject Re-inject Standard PrepareNew->Reinject FlushColumn->Reinject AdjustParams->Reinject Equilibrate->Reinject Resolved Issue Resolved Reinject->Resolved Yes NotResolved Issue Persists Reinject->NotResolved No NotResolved->Symptom Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC issues.

Degradant Identification & Characterization

Q6: My stress studies have generated several unknown peaks. What is the general workflow for identifying these degradation products?

A6: The identification and characterization of degradation products is a critical step in understanding the stability of your molecule.[12][13]

  • Mass-to-Charge Ratio (m/z) Determination: The primary tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[14] This will provide the molecular weight of the degradants.

  • Propose Putative Structures: Based on the mass difference between the parent compound and the degradant, and considering the stress condition applied, you can hypothesize potential chemical transformations (e.g., hydrolysis of a labile group, oxidation, dechlorination).

  • MS/MS Fragmentation: Further structural information can be obtained by performing tandem mass spectrometry (MS/MS) on the degradant peaks. The fragmentation pattern can help to pinpoint the site of modification on the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help to confirm the elemental composition of the degradant.

  • NMR Spectroscopy: For definitive structure elucidation of significant degradants, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[15]

Q7: I am struggling to achieve good mass balance in my stability studies. What could be the reasons?

A7: Poor mass balance, where the sum of the assay of the parent compound and the percentage of all degradants is not close to 100%, can indicate several issues:

  • Co-eluting Peaks: A degradant may be co-eluting with the parent peak, leading to an inaccurate assay value. A peak purity analysis using a photodiode array (PDA) detector can help to identify this.

  • Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel can be beneficial.

  • Precipitation: The degradant may have poor solubility in the analytical mobile phase and could be precipitating out of solution.

  • Volatile Degradants: The degradation product may be a volatile compound that is lost during sample preparation or analysis.

  • Adsorption: Degradants may be adsorbing to the HPLC column or system tubing.

II. Experimental Protocols

This section provides detailed step-by-step methodologies for conducting forced degradation studies on 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol.

Protocol 1: General Sample Preparation for Forced Degradation
  • Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol in a solvent in which it is stable and soluble (e.g., methanol or a mixture of acetonitrile and water) to achieve a final concentration of approximately 1 mg/mL.[3]

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor (acid, base, or oxidizing agent) to the desired final concentration.

Protocol 2: Hydrolytic Degradation (Acid and Base)
  • Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. b. Incubate the solution at 60°C for 8 hours. c. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. b. Incubate the solution at 60°C for 8 hours. c. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

Protocol 3: Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3%.

  • Keep the solution at room temperature and protected from light for 24 hours.

  • At specified time points, withdraw an aliquot and dilute it with mobile phase to the target analytical concentration.

Protocol 4: Thermal Degradation
  • Place a solid sample of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol in a controlled temperature oven at 70°C.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the target analytical concentration.

Protocol 5: Photolytic Degradation
  • Expose a solution of the compound (in a photostable container) and a solid sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[2][3]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • After the specified exposure, prepare solutions of both the light-exposed and dark control samples for analysis.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Start Prepare Stock Solution of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 70°C, solid) Start->Thermal Photo Photostability (ICH Q1B light source) Start->Photo Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Dilute Dilute to Analytical Concentration Quench->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknowns Quantify Quantify Degradation (%) HPLC->Quantify Identify Identify Degradants LCMS->Identify MassBalance Assess Mass Balance Quantify->MassBalance MassBalance->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: A comprehensive workflow for a forced degradation study.

III. Potential Degradation Pathways of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

While specific degradation pathways for 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol are not extensively documented in publicly available literature, we can hypothesize potential routes based on the chemical structure of the 7-azaindole core and related heterocyclic compounds.

  • Hydrolysis: The chloro substituent on the pyridine ring may be susceptible to nucleophilic substitution by hydroxide under basic conditions, leading to the corresponding hydroxy derivative.

  • Oxidation: The pyrrole ring is generally electron-rich and can be susceptible to oxidation. This could lead to the formation of N-oxides or hydroxylated species on the pyrrole or pyridine ring.

  • Photodegradation: Aromatic halides can sometimes undergo photolytic cleavage of the carbon-halogen bond, which could lead to dechlorination.

The identification of the actual degradants through the analytical methods described above is essential to confirm these hypotheses and to fully elucidate the degradation pathways.

IV. References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved February 17, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 17, 2026, from [Link]

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). Pharmatutor. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 17, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. Retrieved February 17, 2026, from [Link]

  • ICH Q1A(R2) Guideline. (n.d.). ICH. Retrieved February 17, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 17, 2026, from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved February 17, 2026, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS Denmark. Retrieved February 17, 2026, from [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. (2024, September). JETIR.org. Retrieved February 17, 2026, from [Link]

  • Introduction to Analytical Method Development and Validation. (2025, April 30). Lab Manager. Retrieved February 17, 2026, from [Link]

  • Manufacturing and Degradation Impurities. (n.d.). Hypha Discovery. Retrieved February 17, 2026, from [Link]

  • 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-. (n.d.). Angene Chemical. Retrieved February 17, 2026, from [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Retrieved February 17, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting and interpretation of complex NMR spectra of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

[1]

Executive Summary: The Structural Context

Before troubleshooting, you must validate your structural assumptions. This molecule is a 6-azaindole derivative.[1]

  • The Trap: Many researchers apply "4-hydroxypyridine" logic here, expecting a dominant pyridone (keto) tautomer.[1]

  • The Reality: In the [2,3-c] scaffold, the Nitrogen is at position 6, while the Hydroxyl is at position 4. This is a meta relationship. Unlike the [2,3-b] isomer (where N7 and C4 are para), the [2,3-c] isomer cannot form a stable uncharged pyridone. It exists predominantly as the phenolic tautomer.

Feature[2,3-c] Isomer (Your Molecule)[2,3-b] Isomer (Common Analog)
Scaffold 6-Azaindole7-Azaindole
N vs. OH Pos. Meta (1,3-relationship)Para (1,4-relationship)
Dominant Form Phenol (C-OH) Pyridone (C=O)
C4 Shift ~155–165 ppm~170–180 ppm

Module 1: Sample Preparation & Solubility

Issue: "My spectrum shows broad, undefined lumps in the aromatic region, or the sample precipitates in the tube."

Root Cause: This scaffold contains a hydrogen bond donor (pyrrole NH), a donor/acceptor (OH), and a basic nitrogen (pyridine N6).[1] It is prone to π-stacking aggregation and intermolecular hydrogen bonding , particularly at concentrations >10 mM.[1]

Protocol: The "Disaggregation" Mix

Do not rely on standard CDCl₃.[1] It promotes aggregation and often results in invisible exchangeable protons.[1]

  • Primary Solvent: DMSO-d₆ is the gold standard.[1] It disrupts intermolecular H-bonds.[1]

  • The "Sharpening" Additive: If peaks remain broad (especially C3/C5 carbons), add 1-2 drops of NaOD (in D₂O) or TFA-d .[1]

    • Why? This pushes the equilibrium entirely to the phenolate (base) or protonated pyridinium (acid) form, collapsing the exchange broadening.

    • Warning: Base (NaOD) will shift your C4 signal downfield; Acid (TFA) will shift N-adjacent carbons.[1]

Visualization: Troubleshooting Broad Signals

BroadSignalTroubleshootingStartProblem: Broad/Missing SignalsSolventCheckAre you using CDCl3?Start->SolventCheckSwitchDMSOSwitch to DMSO-d6(Disrupts Aggregation)SolventCheck->SwitchDMSOYesCheckExchangeAre NH/OH signals visible?SolventCheck->CheckExchangeNo (Already in DMSO)SwitchDMSO->CheckExchangeDrySampleDry Sample/Solvent(Remove H2O)CheckExchange->DrySampleNo (Broad Baseline)AddAcidBaseAdd TFA-d or NaOD(Collapse Exchange)CheckExchange->AddAcidBaseYes, but broadResultSharp Spectrum(Ready for Assignment)DrySample->ResultAddAcidBase->Result

Caption: Workflow for resolving line broadening caused by aggregation or chemical exchange.

Module 2: Signal Interpretation & Assignment

Issue: "I have three aromatic protons, but I can't distinguish H2, H3, and H5."

Analysis: The 7-Chloro substituent breaks the symmetry, and the 4-OH isolates H5.

ProtonMultiplicityApprox.[1][2][3] Shift (DMSO)Coupling (

)
Diagnostic Feature
H2 Doublet (or dd)7.4 – 7.7 ppm

Hz
Cross-peak to Pyrrole NH in COSY.[1]
H3 Doublet (or dd)6.4 – 6.7 ppm

Hz
Upfield due to electron-rich pyrrole.[1]
H5 Singlet7.8 – 8.2 ppmNone (or small

)
Isolated. No strong COSY correlations.[1]
NH Broad Singlet11.5 – 12.5 ppm-Disappears with D₂O shake.[1]
OH Broad Singlet9.5 – 10.5 ppm-Chemical shift is concentration-dependent.[1]
The "H5" Confirmation Test

H5 is your anchor point. It is located between the C4-OH and the N6.

  • Run a NOESY: You should see a spatial correlation (NOE) between H5 and the OH proton (if OH is slow-exchanging).[1]

  • Run an HMBC: H5 will show a strong

    
     correlation to C3a  (bridgehead) and C7  (Cl-bearing).[1]
    

Module 3: Tautomerism & The "Ghost" Carbonyl

Issue: "I see a carbon signal at 162 ppm. Is this a carbonyl (C=O) or a phenolic carbon (C-OH)?"

Scientific Explanation: As established in the Executive Summary, the 6-azaindole scaffold resists forming the pyridone.

  • Phenolic C4: Expected ~158–165 ppm.[1]

  • Pyridone C4 (Hypothetical): Would be >170 ppm.[1][2]

  • Verification: If you observe a shift at 162 ppm, it is the C-OH (phenol form).[1]

Advanced Diagnostic: The 15N-HMBC If you have access to a cryoprobe, run a long-range ¹H-¹⁵N HMBC.[1]

  • Phenol Form: The Pyridine N6 will have a chemical shift characteristic of a pyridine (~250-300 ppm relative to liq.[1] NH₃).

  • Pyridone Form: If the tautomer were the ketone (with NH at position 6), the ¹⁵N shift would move significantly upfield (toward amide regions, ~150-200 ppm).

FAQ: Common Pitfalls

Q: Why are my quaternary carbons (C4, C7, C3a, C7a) missing in the 13C spectrum? A: These carbons have very long relaxation times (

  • Fix: Increase your relaxation delay (d1) to 2–3 seconds.

  • Fix: Use a localized HMBC to find them indirectly via protons.[1] C4 is particularly hard to see if the OH is exchanging, broadening the nearby resonances.

Q: I see a small set of "shadow peaks" (~5-10% intensity). Is my compound impure? A: Not necessarily. This could be a rotamer if you have bulky protecting groups, or a trace amount of the zwitterionic tautomer (O⁻/NH⁺) stabilized by water.

  • Test: Run the NMR at high temperature (320K). If the peaks coalesce, it’s dynamic (tautomer/rotamer). If they remain sharp and distinct, it’s an impurity.[1]

Q: Can I use MeOD (Methanol-d4)? A: Avoid it for detailed characterization. MeOD facilitates rapid proton exchange, wiping out your NH and OH signals.[1] It also complicates the observation of H5 due to potential deuterium exchange at the acidic positions over long periods.

References

  • Heterocyclic NMR Data: Katritzky, A. R., et al.[1][4][5] "NMR of Heterocycles."[1][3][6][7] Comprehensive Heterocyclic Chemistry. (Standard reference for azaindole shifts).

  • Tautomerism Mechanisms: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Link

  • Solvent Effects on Azaindoles: Catalán, J., et al.[1] "Solvent effects on the nitrogen NMR shieldings of some indolizines." Magnetic Resonance in Chemistry. Link

  • Assignment of Pyrrolo[2,3-c]pyridines: Vacher, B., et al.[1] "New 6-azaindole derivatives."[1] Journal of Medicinal Chemistry. (Provides specific shifts for the [2,3-c] scaffold).

  • Broadening Solutions: Claridge, T. D. W.[1] "High-Resolution NMR Techniques in Organic Chemistry."[1] (Source for acid/base sharpening protocols). Link

Methods to minimize side product formation in 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Product Formation & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Ambident" Trap of the [2,3-c] Scaffold

The 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol scaffold presents a unique challenge in medicinal chemistry due to its electronic asymmetry. Unlike the more common [2,3-d] (7-deazapurine) or [2,3-b] (7-azaindole) isomers, the [2,3-c] fusion places the pyridine nitrogen at position 6, creating a specific electronic environment that drives side reactions if not carefully managed.

This guide addresses the three primary "failure modes" encountered with this molecule:

  • Regiochemical Scrambling: Competition between

    
    -alkylation and 
    
    
    
    -alkylation.
  • Chlorination Aggregates: Formation of phosphorochloridate intermediates during

    
    -activation.
    
  • Selectivity Inversion: Loss of orthogonality between the

    
    -Cl and activated 
    
    
    
    sites during cross-coupling.

Module 1: Regiocontrol (N1 vs. O4)

The Issue: The 4-hydroxyl group is phenolic in nature, while the pyrrole


 is an acidic heterocycle (pKa ~13). When attempting to functionalize the oxygen (e.g., ether synthesis) or protect the nitrogen, users often observe mixtures of 

-alkylated,

-alkylated, and

-dialkylated products.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Exclusive N1-Alkylation (Undesired) Use of hard electrophiles (e.g., MeI) with strong bases (NaH) in polar aprotic solvents.Switch to soft electrophiles or use Mitsunobu conditions for O-alkylation.
Mixture of N1/O4 Isomers Inadequate base stoichiometry or "naked" anion formation in DMF/DMSO.Solvent Switch: Use non-polar solvents (Toluene/DCM) with phase transfer catalysts to favor O-alkylation via tight ion pairing.
Low Yield of N1-Protection The 4-OH proton is interfering (zwitterionic character).Transient Protection: Silylate the 4-OH (HMDS) in situ before adding the N1-protecting group.
Strategic Protocol: Selective N1-Protection

To isolate the 4-OH reactivity, N1 must be capped first.

  • Dissolution: Dissolve substrate in THF (0.2 M).

  • Base Selection: Add LiHMDS (1.1 equiv) at -78°C.

    • Why? LiHMDS is sterically bulky and less likely to deprotonate the 4-OH (which is less accessible if H-bonded to N6 or aggregated) compared to the exposed N1.

  • Electrophile: Add SEM-Cl or Boc2O slowly.

  • Warm-up: Allow to reach 0°C.

  • Quench: Saturated NH4Cl.

Visual Logic: Regioselectivity Decision Tree

RegioSelectivity Start Target: Functionalize 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol Decision1 Desired Outcome? Start->Decision1 PathN N1-Protection/Alkylation Decision1->PathN PathO O4-Alkylation (Ether) Decision1->PathO StepN1 Use LiHMDS (Kinetic Base) Solvent: THF (-78°C) PathN->StepN1 StepO1 Mitsunobu Reaction (DIAD/PPh3 + Alcohol) PathO->StepO1 Primary Alcohols StepO2 Ag2CO3 / Alkyl Halide (O-selective via Ag coordination) PathO->StepO2 Alkyl Halides ResultN Product: N1-Substituted (High Selectivity) StepN1->ResultN ResultO Product: 4-Alkoxy (Maintains N1-H) StepO1->ResultO StepO2->ResultO

Caption: Decision logic for selective functionalization based on Hard/Soft Acid-Base principles.

Module 2: The Chlorination Bottleneck (4-OH 4-Cl)

The Issue: Converting the 4-hydroxy group to a chloride (to enable Suzuki coupling) often leads to "black tar" formation or low yields. This is caused by the formation of stable phosphorodichloridate intermediates that fail to eliminate, or polymerization initiated by the electron-rich pyrrole ring under acidic/high-temp conditions.

Mechanism of Failure

Reaction with neat POCl3 often stalls at the intermediate:



The subsequent 

displacement by

is slow because the [2,3-c] ring is electron-rich (pyrrole donation), deactivating the C4 position toward nucleophilic attack.
Optimized Protocol: Catalytic Activation

Objective: Synthesize 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine without degrading the scaffold.

  • Solvent: Acetonitrile (MeCN) is superior to neat POCl3 (reduces polymerization).

  • Base: Use N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Role: Scavenges HCl, preventing acid-catalyzed polymerization of the pyrrole.

  • Catalyst: Benzyltriethylammonium chloride (BTEAC) (0.1 equiv).

    • Role: Provides a soluble source of nucleophilic chloride (

      
      ) to displace the phosphorodichloridate leaving group.
      
  • Temperature: Reflux (80°C). Monitor by HPLC.

  • Workup (CRITICAL):

    • Do NOT quench directly into water (exotherm destroys product).

    • Pour reaction mixture into ice/sat. NaHCO3 slurry. Control pH > 7.

Module 3: Cross-Coupling Orthogonality (C7 vs. C4)

The Issue: Once you have the 4,7-dichloro intermediate (or 4-OTf, 7-Cl), you must selectively couple one position.

  • C7-Cl: Ortho to the pyridine Nitrogen (N6). Highly activated for

    
     and Oxidative Addition.
    
  • C4-Cl/OTf: Meta to N6, but para to the ring fusion.

Selectivity Rules
Reaction TypePreferred SiteExplanation

(Nucleophilic Aromatic Substitution)
C7-Cl The C7 position is ortho to the ring nitrogen (

), stabilizing the Meisenheimer complex. C4 is significantly less reactive to

.
Suzuki-Miyaura (Pd) C4-OTf / C4-Cl If C4 is a Triflate (OTf), it reacts much faster than C7-Cl. If both are Chlorides, C7 is usually more reactive due to proximity to N-coordination, unless bulky ligands are used to favor the less hindered C4.
Visual Logic: Selective Coupling Pathways

CouplingSelectivity Start Scaffold: 4,7-Dichloro-1H-pyrrolo[2,3-c]pyridine Path1 Route A: S_NAr Conditions (Amines/Alkoxides) Start->Path1 Path2 Route B: Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Start->Path2 Prod1 Product A: 7-Substituted-4-Chloro Path1->Prod1 High Selectivity Mech1 Mechanism: N6-directed activation (Ortho effect) Path1->Mech1 Prod2 Product B: 4-Substituted-7-Chloro Path2->Prod2 Requires Optimization (Ligand Screening) Mech2 Mechanism: Steric/Electronic Control (Ligand dependent) Path2->Mech2

Caption: Divergent reactivity allows for sequential functionalization of the C7 and C4 positions.

Frequently Asked Questions (FAQ)

Q1: Why am I seeing a mass of M+16 during the reaction of the 4-OH starting material?

  • Answer: This indicates oxidation of the pyrrole ring . The electron-rich double bond (C2-C3) is susceptible to oxidation by air or radical species, forming an N-oxide or a hydroxypyrrole.

    • Fix: Degas all solvents thoroughly with Argon. Add an antioxidant like BHT (butylated hydroxytoluene) if the reaction runs at high temperature.

Q2: I cannot push the chlorination (POCl3) to completion; ~10% starting material remains.

  • Answer: The byproduct (phosphoric acid species) inhibits the reaction. Do not add more POCl3. Instead, add catalytic DMF (Vilsmeier-Haack reagent formation) to re-activate the system, or switch to PhNTf2 to make the 4-triflate instead, which proceeds under milder conditions.

Q3: My Suzuki coupling at C7 caused dechlorination at C4 (or vice versa).

  • Answer: This is "hydrodehalogenation," common with Pd/C or Pd(OAc)2 in alcoholic solvents with formate/hydride sources.

    • Fix: Use aprotic solvents (Dioxane/Toluene) and avoid formate sources. Switch to a pre-formed catalyst like Pd(dppf)Cl2 which is less prone to

      
      -hydride elimination/reduction cycles.
      

References

  • Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine

    • Source: Vertex AI Search / ChemicalBook (CAS 357263-41-3).
    • Relevance: Confirms the core structure and standard synthesis via vinylmagnesium bromide (Bartoli) on 2-chloro-3-nitropyridine.
  • Reactivity of Pyrrolo[2,3-c]pyridine Scaffold

    • Source: Voloshchuk, V. V., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines."[1] Journal of Organic and Pharmaceutical Chemistry, 2024.[1][2]

    • Relevance: Comprehensive review of the reactivity, including alkylation and coupling str
  • Regioselective Functionalization (Analogous [2,3-b] Systems)

    • Source: Schirok, H. "Synthesis of 4-Substituted 7-Azaindoles." J. Org.[1][2] Chem., 2006.

    • Relevance: Establishes the protocol for converting 4-OH to 4-Cl using POCl3/DIPEA to minimize side reactions.
  • Minimizing Chlorination Side Products

    • Source: MDPI, "Chlorination of Arom
    • Relevance: Discusses the mechanism of chlorination byproducts and the role of pH/temperature in minimizing degradation of arom

Sources

Selection of appropriate protecting groups for the synthesis of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #AZA-6-CL7-OH4 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview & Scaffold Architecture

Welcome to the technical guide for the 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol scaffold (also known as 7-chloro-4-hydroxy-6-azaindole). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, BET bromodomain inhibitors).

Handling this molecule requires navigating three competing reactivity centers:[1]

  • 
    -Pyrrole Nitrogen:  Acidic (
    
    
    
    ), nucleophilic, and prone to lithiation at C2.
  • 
    -Hydroxyl/Pyridone:  Exists in a tautomeric equilibrium (hydroxy-pyridine vs. pyridone). This complicates regioselective protection (
    
    
    
    - vs.
    
    
    -alkylation).
  • 
    -Chlorine:  An essential handle for downstream cross-coupling (
    
    
    
    or Pd-catalyzed). Critical Warning: This group is labile to hydrogenolysis conditions often used for deprotection.

Troubleshooting Module: -Pyrrole Protection

Issue: Poor solubility of the parent scaffold or instability during C2-lithiation/functionalization.

Diagnostic Matrix: Choosing the Right Group
Protecting GroupStability (Base/Nu)Stability (Acid)Lithiation SuitabilityRemoval ConditionRecommendation
Boc (tert-Butoxycarbonyl)Low (Labile to nucleophiles)LowPoor (Directing group acts as electrophile)TFA or HClUse only for simple, non-basic downstream steps.
SEM (2-(Trimethylsilyl)ethoxymethyl)High HighExcellent (Stabilizes

-lithiation)
TBAF or

Gold Standard for complex synthesis.
Tosyl (Ts)MediumHighGood (Strong EWG, acidifies C2-H)NaOH/MeOHGood for crystallinity; hard to remove if scaffold is sensitive to base.
TIPS (Triisopropylsilyl)MediumLowGood (Steric bulk protects C2)TBAFUseful if SEM deprotection fails.
Workflow Visualization: N-Protection Decision Tree

N_Protection_Logic Start Start: 7-Chloro-6-azaindole Scaffold Goal_Lithiation Goal: C2-Lithiation/Functionalization? Start->Goal_Lithiation Goal_Solubility Goal: Improve Solubility for Coupling? Start->Goal_Solubility SEM_Route Select SEM Group (Resists Nu-, Directs Lithiation) Goal_Lithiation->SEM_Route Yes (Critical) Boc_Route Select Boc Group (Easy removal, but unstable to bases) Goal_Lithiation->Boc_Route No (Avoids degradation) Goal_Solubility->SEM_Route If Basic Workup planned Tosyl_Route Select Tosyl Group (Crystallinity, Base Hydrolysis) Goal_Solubility->Tosyl_Route If Acidic Workup planned Decision_Lith Is C2-Lithiation Required?

Figure 1: Decision logic for selecting the


-protecting group based on downstream synthetic requirements.

Troubleshooting Module: -Hydroxyl Protection & Tautomerism

Issue: The molecule exists primarily as the pyridone tautomer. Standard alkylation conditions (e.g.,


) often yield mixtures of 

-alkyl (desired) and

-alkyl (undesired) products.
The "Chlorine Survival" Challenge

The most common protection for phenols/hydroxypyridines is the Benzyl ether (OBn) .

  • FATAL ERROR: Removing a standard Benzyl group typically requires Hydrogenolysis (

    
    ). This will dechlorinate the C7 position , destroying your scaffold.
    
Recommended Strategy: Orthogonal Protection
Option A: PMB (p-Methoxybenzyl) Ether
  • Why: It mimics benzyl but is cleaved by acid (TFA) or oxidation (DDQ), preserving the C7-Cl bond.

  • Regioselectivity: Use Silver Carbonate (

    
    ) to force 
    
    
    
    -alkylation over
    
    
    -alkylation.
Option B: SEM Ether (Bis-protection)
  • Why: If you are protecting

    
     with SEM, you can simultaneously protect 
    
    
    
    with SEM.
  • Removal: Global deprotection with TBAF/EDA.

Option C: Conversion to Leaving Group (Triflate/Tosylate) [1]
  • Why: If the

    
     position is intended for cross-coupling (e.g., to install an amine or aryl group), do not "protect" it. Convert it directly to a Triflate (
    
    
    
    ) or Tosylate (
    
    
    ).
  • Warning:

    
    -OTf is highly reactive. If not used immediately, it may hydrolyze.
    
Protocol: Regioselective -PMB Protection
  • Setup: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 equiv) in Toluene/Benzene (0.1 M).

  • Reagents: Add

    
     (1.1 equiv) . Stir for 10 min.
    
  • Alkylation: Add PMB-Cl (1.2 equiv) .

  • Conditions: Heat to reflux (80-110°C) for 4-12 hours.

  • Workup: Filter through Celite (removes Ag salts). Concentrate.

  • Validation:

    
    -alkylation usually shows a distinct UV shift compared to 
    
    
    
    -alkylation. Confirm via 2D NMR (HMBC).

Troubleshooting Module: Deprotection & Orthogonality

Issue: "I lost my Chlorine atom during deprotection."

Compatibility Matrix
Protecting GroupDeprotection MethodC7-Cl Survival?Notes
Benzyl (Bn)

NO High Risk. Will reduce Ar-Cl to Ar-H.
Benzyl (Bn)

or

YES Lewis acid cleavage works, but may affect pyrrole.
PMB TFA (neat) or DDQYES Recommended. Mild oxidative or acidic cleavage.
SEM TBAF / EDAYES Fluoride does not affect Ar-Cl.
MOM HCl / TFAYES Good stability, but carcinogenic reagents (MOM-Cl).
Visual Workflow: Tautomer Management & Protection

Tautomer_Protection Tautomer Tautomer Equilibrium (Pyridone vs Hydroxy) Reaction_Cond Reaction Conditions Tautomer->Reaction_Cond Base_Alk Base (K2CO3/NaH) + R-X Reaction_Cond->Base_Alk Silver_Alk Ag2CO3 + R-X Reaction_Cond->Silver_Alk Mitsunobu Mitsunobu (PPh3/DIAD) Reaction_Cond->Mitsunobu Product_N N-Alkylation (Major) (Undesired) Base_Alk->Product_N Kinetic/Thermo Mix Product_O O-Alkylation (Major) (Desired) Silver_Alk->Product_O Ag coordinates N Mitsunobu->Product_O O-selective

Figure 2: Strategy for achieving regioselective O-protection over N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is SEM protection preferred over Boc for the pyrrole nitrogen in this scaffold? A: The 6-azaindole core is electron-deficient. Boc groups are electron-withdrawing, further deactivating the ring and making it prone to nucleophilic attack or decomposition during Pd-catalyzed couplings. SEM is electron-donating (via the silicon


-effect) and stabilizes the anion during lithiation at C2, allowing for precise functionalization [1][2].

Q2: I used Benzyl bromide and


 to protect the C4-OH, but I got a mixture of products. Why? 
A:  This is a classic tautomerism issue. Under simple basic conditions, the amide-like nitrogen (pyridone form) is often more nucleophilic than the oxygen. To force 

-alkylation, use Silver Carbonate (

)
as the base (the silver coordinates the nitrogen, blocking it) or use Mitsunobu conditions (

) which are strictly

-selective [3].

Q3: How do I remove the SEM group without damaging the rest of the molecule? A: Standard TBAF (tetrabutylammonium fluoride) often works, but if the reaction is sluggish or yields side products (due to formaldehyde release), add Ethylenediamine (EDA) or a thiol scavenger to the reaction mixture. This traps the formaldehyde byproduct.[2] Alternatively, use


 in ether for a milder Lewis-acid mediated deprotection [2].

Q4: Can I use catalytic hydrogenation to remove a C4-Benzyl group? A: Absolutely not. The C7-Chlorine is an aryl chloride.


 will reductively dechlorinate this position rapidly. If you already have a benzyl group attached, try removing it with 

at -78°C or

in acetic acid, though these are harsh. It is better to restart and use PMB (removable with DDQ/TFA) [4].

References

  • Tale of Two Protecting Groups - Boc vs SEM. ResearchGate. (Discusses decomposition of Boc-protected pyrrolopyridazinones vs stability of SEM).

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI Molecules. (Detailed protocols on SEM usage and deprotection challenges in azaindoles).

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism. SciSpace/Angewandte Chemie. (covers metalation and functionalization logic).

  • Selective removal of a benzyl protecting group in the presence of an aryl chloride. Tetrahedron Letters. (Confirming the difficulty of hydrogenolysis and alternative methods).

Sources

Validation & Comparative

Comparative molecular docking studies of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol analogs in kinase active sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational evaluation of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol derivatives as kinase inhibitors. While pyrrolo[2,3-d]pyrimidines (7-deazapurines) are classical ATP mimics, the pyrrolo[2,3-c]pyridine scaffold offers a distinct vector for exploring selectivity profiles in kinases such as JAK, FMS, and LSD1.

This analysis focuses on two critical molecular features:

  • The 7-Chloro substituent: Its potential to form orthogonal halogen bonds with hinge region carbonyls.

  • The 4-ol moiety: The critical necessity of modeling keto-enol tautomerism (pyridin-4-ol vs. pyridin-4(1H)-one) to accurately predict donor-acceptor motifs.

Part 1: The Scaffold & Target Landscape

Structural Rationale

The 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol core functions as a bioisostere of the purine ring system found in ATP. However, unlike standard ATP-competitive inhibitors that rely purely on hydrogen bonding, this scaffold introduces a halogen-bonding capability at the 7-position.

FeatureChemical FunctionKinase Interaction Target
Pyrrole NH (N1) H-bond DonorHinge Region (Glu/Leu backbone C=O)
Pyridine N (N6) H-bond AcceptorHinge Region (Backbone NH)
7-Chloro Halogen Bond Donor (

-hole)
Carbonyl Oxygen (Gatekeeper or Hinge)
4-Hydroxy/Oxo Donor/Acceptor (Tautomer dependent)Catalytic Lysine or Solvation shell
The Tautomerism Challenge

A common failure point in docking this scaffold is neglecting the tautomeric equilibrium. The "4-ol" species often predominates as the 4-one (lactam) tautomer in solution and within the active site.

  • Enol form (4-OH): Acts as an H-bond donor/acceptor.

  • Keto form (4-one): Acts strictly as an H-bond acceptor at the oxygen, with the adjacent NH becoming a donor.

Critical Insight: Docking protocols must generate and dock both tautomers. In many kinase pockets (e.g., JAK2), the keto form provides a superior electrostatic match to the catalytic lysine.

Part 2: Comparative Docking Methodology

This section outlines a self-validating workflow designed to compare the 7-chloro analog against non-chlorinated and standard reference inhibitors (e.g., Tofacitinib or Staurosporine).

Computational Workflow (Graphviz)

DockingWorkflow LigandPrep Ligand Preparation (Epik/LigPrep) TautomerGen Tautomer Enumeration (Keto vs Enol) LigandPrep->TautomerGen Docking Molecular Docking (XP/SP Modes) TautomerGen->Docking GridGen Receptor Grid Generation (Hinge Constraints) GridGen->Docking MMGBSA MM-GBSA Free Energy Calc Docking->MMGBSA Validation Redocking Validation (RMSD < 2.0 Å) Validation->GridGen Optimize

Figure 1: Validated docking workflow emphasizing tautomer enumeration and post-docking energy refinement.

Protocol Specifications
Step 1: Ligand Preparation[1]
  • Software: LigPrep (Schrödinger) or RDKit.

  • Settings: Generate ionization states at pH 7.0 ± 2.0.

  • Specific Requirement: Force generation of the 4-pyridone tautomer.

  • Chirality: Retain specified 3D chirality; generate stereoisomers if undefined.

Step 2: Receptor Grid Generation
  • Target Selection: Select high-resolution crystal structures (< 2.5 Å).

    • Example Targets: JAK2 (PDB: 3FUP), CDK2 (PDB: 1DI8).

  • Constraint Setup: Define a positional constraint on the hinge region backbone NH (e.g., Leu83 in CDK2) to ensure ATP-mimetic binding.

  • Halogen Bonding: Enable "Halogen bonding" scoring terms if using Glide or Gold. Standard Vina scoring may underestimate the Cl...O interaction.

Step 3: Docking & Scoring[2]
  • Sampling: Precision mode (XP in Glide / Exhaustiveness=8 in Vina).

  • Post-Processing: Filter poses by RMSD relative to the native ligand core.

Part 3: Comparative Analysis & Interpretation

When analyzing the 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol analogs, the data should be structured to highlight the "Halogen Effect."

Data Presentation: The Halogen Effect Table

The following table structure is recommended for publishing your results. It compares the 7-Cl analog against the 7-H (unsubstituted) and 7-F (fluorine) analogs.

Compound IDR7 SubstituentTautomer StateDocking Score (kcal/mol)MM-GBSA

G (kcal/mol)
Hinge Interaction Distance (Å)Halogen Bond Angle (

)
7-Cl-Analog -Cl Keto -9.8 -65.4 2.1 (NH...O) 165°
7-H-Analog-HKeto-8.2-58.12.2 (NH...O)N/A
7-F-Analog-FKeto-8.5-59.32.2 (NH...O)120° (Weak)
Reference(Staurosporine)N/A-11.2-72.01.9N/A

Interpretation Guide:

  • Score Improvement: A difference of >1.5 kcal/mol between 7-Cl and 7-H suggests a significant contribution from the halogen bond or hydrophobic filling.

  • Angle (

    
    ):  A C-Cl...O angle between 160°-180° indicates a high-quality halogen bond (
    
    
    
    -hole interaction). Angles < 140° are likely steric clashes or simple van der Waals contacts.
Interaction Topology (Graphviz)

This diagram illustrates the ideal binding mode of the 7-chloro-4-ol scaffold in the ATP pocket.

InteractionMap Ligand_Cl 7-Cl Hinge_CO Hinge C=O (Acceptor) Ligand_Cl->Hinge_CO Halogen Bond (σ-hole) Ligand_NH Pyrrole NH Ligand_NH->Hinge_CO H-Bond Ligand_O 4-Carbonyl Lysine Catalytic Lys (NH3+) Ligand_O->Lysine Salt Bridge/H-Bond Hinge_NH Hinge NH (Donor) Hinge_NH->Ligand_NH H-Bond

Figure 2: Schematic interaction map showing the orthogonal halogen bond and the key hinge interactions.

Part 4: Experimental Validation Protocols

Docking is a hypothesis-generation tool. To publish, you must validate these predictions with wet-lab assays.

In Vitro Kinase Inhibition Assay (ADP-Glo)
  • Objective: Determine IC50 values to validate the ranking order predicted by docking.

  • Protocol:

    • Incubate kinase, substrate, and ATP (at

      
      ) with varying concentrations of the 7-Cl analog.
      
    • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

    • Correlation: Plot -log(IC50) vs. Docking Score. A correlation coefficient (

      
      ) > 0.6 validates the model.[3]
      
Thermal Shift Assay (DSF)
  • Objective: Confirm physical binding and stability.

  • Significance: Halogen bonds often increase thermal stability (

    
    ) more than equivalent hydrogen bonds due to the hydrophobic nature of the interaction.
    
  • Expectation: The 7-Cl analog should show a higher

    
     compared to the 7-H analog if the halogen bond is engaged.
    

References

  • Metwally, K., et al. (2024).[4] Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.

  • Voth, A.R., & Ho, P.S. (2007).[5] The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Friesner, R.A., et al. (2006). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.

  • Cournia, Z., et al. (2017). Membrane Protein–Ligand Binding Using MM/GBSA Calculations. Journal of Chemical Information and Modeling.

Sources

Head-to-head efficacy comparison of inhibitors derived from 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design

The 7-azaindole core, and specifically its chloro-substituted derivatives like 7-Chloro-1H-pyrrolo[2,3-c]pyridine, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple biological targets with high affinity, making them fertile ground for the development of novel therapeutics. The pyrrolopyridine structure is a bioisostere of purine, enabling it to mimic the adenine ring of ATP and effectively compete for the ATP-binding site of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern pharmacology.

While direct head-to-head comparative efficacy studies on a broad panel of inhibitors derived from the specific 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol scaffold are not extensively documented in publicly available literature, a wealth of data exists for the closely related 7H-pyrrolo[2,3-d]pyrimidine and other pyrrolopyridine derivatives. This guide will synthesize this information to provide a comparative overview of the efficacy of inhibitors based on this broader scaffold, with a focus on key oncology targets such as Janus Kinases (JAKs), Focal Adhesion Kinase (FAK), and Bruton's Tyrosine Kinase (Btk). By examining the structure-activity relationships (SAR) and reported potencies of these related compounds, we can extrapolate valuable insights for the design and evaluation of novel inhibitors based on the 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol core.

Comparative Efficacy Analysis of 7-Azaindole-Derived Kinase Inhibitors

The versatility of the 7-azaindole scaffold allows for chemical modifications that can tune the selectivity and potency of inhibitor derivatives against various kinase targets. Below, we present a comparative analysis of inhibitors based on their primary kinase targets, supported by experimental data from published studies.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers. The 7-azaindole scaffold has been successfully employed in the development of potent and selective JAK inhibitors.

A study focused on developing selective JAK1 inhibitors based on the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold led to the identification of compound 12a , which demonstrated significant potency and selectivity for JAK1 over the closely related JAK2.[1] This selectivity is crucial for minimizing off-target effects, as JAK2 inhibition is associated with hematological side effects.[2]

CompoundTargetIC50 (nM)Selectivity (JAK2/JAK1)Reference
12a JAK112.610.7-fold[1]
Tofacitinib Pan-JAK--[3]
Baricitinib JAK1/JAK2--[3]

Note: Direct IC50 values for Tofacitinib and Baricitinib were not provided in the same study for a head-to-head comparison with 12a , but they are well-established pan-JAK and JAK1/JAK2 inhibitors, respectively.[3] The development of selective inhibitors like 12a represents a significant advancement in the field.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. Its overexpression is linked to tumor progression and metastasis, making it an attractive target for cancer therapy. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives incorporating a dimethylphosphine oxide moiety were synthesized and evaluated as FAK inhibitors.[4]

Compound 25b from this series emerged as a highly potent FAK inhibitor with an impressive IC50 value in the nanomolar range and demonstrated good selectivity across a panel of 26 kinases.[4]

CompoundTargetIC50 (nM)Cellular Antiproliferative Activity (A549 cells, IC50 µM)Reference
25b FAK5.43.2[4]

The potent enzymatic inhibition translated to effective suppression of cancer cell proliferation, highlighting the therapeutic potential of this chemical series.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Researchers have developed a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Btk inhibitors.[5]

The optimized compound B16 from this series demonstrated potent and preferential inhibition of Btk over other closely related kinases.[5]

CompoundTargetIC50 (nM)hERG Inhibition (IC50 µM)Oral Bioavailability (F%)Reference
B16 Btk21.70 ± 0.8211.1049.15[5]
Ibrutinib Btk-0.97-[5]

Notably, B16 exhibited a significantly improved safety profile compared to the approved Btk inhibitor Ibrutinib, with much weaker inhibition of the hERG channel, which is associated with cardiac toxicity.[5] Furthermore, B16 displayed favorable pharmacokinetic properties, including good oral bioavailability.

Experimental Methodologies: A Guide to Key Assays

The following protocols are representative of the experimental methods used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.

Principle: A terbium-labeled anti-tag antibody binds to the kinase of interest, and a fluorescently labeled ATP tracer (kinase tracer) binds to the ATP-binding site of the kinase. When the tracer is bound, excitation of the terbium results in FRET to the tracer, producing a high emission signal. Inhibitors that bind to the ATP-binding site displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, kinase-antibody solution, tracer-inhibitor solution, and control solutions.

  • Assay Plate Setup: Add 5 µL of each inhibitor dilution or control to the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase-antibody solution to each well.

  • Tracer Addition: Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: Calculate the emission ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Visualizing the Science: Pathways and Workflows

Signaling Pathway of a Generic Receptor Tyrosine Kinase

G Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 Adaptor Adaptor Proteins P1->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->RTK ATP-competitive inhibition

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a 7-azaindole derivative.

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Synthesis (7-Azaindole Scaffold) B Kinase Inhibition Assay (e.g., LanthaScreen) A->B C Determine IC50 B->C D Cellular Proliferation Assay (e.g., MTT) C->D Lead Compounds E Determine GI50/IC50 D->E F Western Blot for Target Phosphorylation D->F G Pharmacokinetic (PK) Studies E->G Optimized Leads H Xenograft Tumor Model G->H I Evaluate Efficacy H->I

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The 7-azaindole scaffold, including its 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol variant, remains a highly attractive starting point for the development of novel kinase inhibitors. While direct, large-scale head-to-head comparative studies are not always readily available for specific sub-classes, by synthesizing data from studies on closely related analogs, we can discern critical structure-activity relationships and identify promising lead compounds. The inhibitors discussed in this guide, targeting JAKs, FAK, and Btk, demonstrate the remarkable versatility of this scaffold. Future research will undoubtedly focus on further refining the selectivity of these inhibitors to minimize off-target effects and on optimizing their pharmacokinetic properties to enhance their clinical utility. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy and the treatment of inflammatory diseases.

References

  • (Reference for privileged scaffolds in medicinal chemistry - general knowledge, not
  • (Reference for the role of kinases in disease - general knowledge, not
  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. [Link]

  • Design, synthesis and 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [Link]

  • Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. ResearchGate. [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. [Link]

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Pharmacology. [Link]

Sources

Comparison of synthetic routes for 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol versus its bromo- and fluoro-analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic strategies for 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol (also known as 7-chloro-4-hydroxy-6-azaindole) and its halogenated analogs.

Executive Summary & Strategic Analysis

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol presents a unique challenge compared to its isomeric 7-azaindole counterparts. The primary difficulty lies not in the ring closure, but in the simultaneous installation of the 4-hydroxyl group and the 7-halogen .

While direct halogenation of the 6-azaindole core is possible, it lacks regioselectivity. Similarly, late-stage hydroxylation (via N-oxide rearrangement) is low-yielding and prone to side reactions at the pyridine nitrogen. Therefore, the "De Novo" Bartoli Indole Synthesis using highly functionalized nitropyridine precursors is the superior route for scale and purity.

Performance Matrix: Synthetic Routes
Feature7-Chloro (Target) 7-Bromo Analog 7-Fluoro Analog
Primary Route Bartoli (VinylMgBr)Bartoli (VinylMgBr)Bartoli (VinylMgBr)
Key Precursor 2-Chloro-4-methoxy-3-nitropyridine2-Bromo-4-methoxy-3-nitropyridine2-Fluoro-4-methoxy-3-nitropyridine
Overall Yield Moderate (30-40%)Low (15-25%)Moderate (30-35%)
Cost Efficiency HighMediumLow (Precursor cost)
Scalability HighMedium (Labile C-Br)Low (Cryogenic control)
Key Challenge Regioselective SNAr of precursorOver-reduction / PolymerizationC-F bond stability / Precursor access

Retrosynthetic Analysis

The most robust disconnection relies on constructing the pyrrole ring after establishing the pyridine substitution pattern. This avoids the difficult task of selectively functionalizing the electron-deficient 6-azaindole core.

Retrosynthesis Target Target: 7-Chloro-4-hydroxy-6-azaindole Intermediate Intermediate: 7-Chloro-4-methoxy-6-azaindole Target->Intermediate Demethylation (BBr3) Precursor Precursor: 2-Chloro-4-methoxy-3-nitropyridine Intermediate->Precursor Bartoli Cyclization (VinylMgBr) StartingMaterial Start: 2,4-Dichloro-3-nitropyridine Precursor->StartingMaterial Regioselective SNAr (NaOMe)

Figure 1: Retrosynthetic logic favoring early-stage functionalization of the pyridine ring.

Detailed Synthetic Protocols

Route A: The 7-Chloro Target (Recommended)

This route utilizes the steric bulk of the nitro group to direct nucleophilic aromatic substitution (SNAr) to the 4-position, followed by the Bartoli reaction.

Step 1: Regioselective Synthesis of 2-Chloro-4-methoxy-3-nitropyridine

Rationale: The nitro group at C3 activates both C2 and C4. However, nucleophilic attack by methoxide occurs preferentially at C4 due to steric hindrance at C2 (ortho-effect) and the high electrophilicity of the para-position relative to the nitro group.

  • Reagents: 2,4-Dichloro-3-nitropyridine, NaOMe (1.0 eq), MeOH, THF.

  • Protocol:

    • Dissolve 2,4-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) in dry THF (100 mL) at 0°C.

    • Add NaOMe (0.5 M in MeOH, 103 mL, 1.0 eq) dropwise over 30 minutes. Crucial: Control stoichiometry to prevent bis-substitution.

    • Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench with saturated NH4Cl. Extract with EtOAc.[1]

    • Yield: Expect ~85% of the 4-methoxy isomer.

Step 2: Bartoli Indole Synthesis

Rationale: This is the ring-closing step. 3 equivalents of vinylmagnesium bromide are required: one to attack the nitro group, one to attack the resulting nitroso intermediate, and one to act as a base for the final elimination.

  • Reagents: Vinylmagnesium bromide (1.0 M in THF), THF (anhydrous).[1]

  • Protocol:

    • Cool a solution of vinylmagnesium bromide (3.5 eq) in anhydrous THF to -78°C under Argon.

    • Dissolve 2-chloro-4-methoxy-3-nitropyridine (from Step 1) in THF and add dropwise to the Grignard solution. Note: Maintaining -78°C is critical to prevent polymerization of the vinyl reagent.

    • Stir for 1 hour at -78°C, then allow to warm to -20°C over 4 hours.

    • Quench with saturated NH4Cl solution.[2]

    • Purify via column chromatography (DCM/MeOH).

    • Yield: 30-40%.

Step 3: Demethylation to 4-Hydroxy
  • Reagents: BBr3 (Boron tribromide) or Pyridine·HCl at 180°C.

  • Protocol:

    • Dissolve intermediate in DCM at -78°C.

    • Add BBr3 (3.0 eq). Warm to RT and stir overnight.

    • Quench with MeOH carefully.

    • Product: 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol.

Analog Comparison: Bromo & Fluoro

The 7-Fluoro Analog (The "Stability" Outlier)

Synthesis of the fluoro-analog is counter-intuitive. While C-F bonds are generally strong, the 2-fluoro-3-nitropyridine precursor is highly susceptible to nucleophilic attack.

  • Challenge: During the Bartoli reaction, the vinyl Grignard can theoretically attack the C2-Fluorine (SNAr) instead of the Nitro group.

  • Expert Insight: Experimental data shows that at -78°C , the addition to the nitro group is kinetically favored over the displacement of the fluorine.

  • Precursor Access: 2,4-Difluoro-3-nitropyridine is expensive. A better route is often to use 2-fluoro-3-nitro-4-picoline and oxidize the methyl group, though this changes the synthetic pathway entirely (Reissert synthesis).

  • Performance: The 7-Fluoro analog is metabolically more stable but harder to functionalize further compared to the Chloro/Bromo variants.

The 7-Bromo Analog (The "Reactive" Intermediate)
  • Challenge: The C-Br bond is weaker. During the Grignard addition, there is a risk of metal-halogen exchange at the C2 position, leading to debrominated byproducts.

  • Yield Impact: Yields for the 7-bromo-Bartoli reaction are typically lower (15-25%) than the chloro analog.

  • Utility: This analog is preferred only if subsequent Suzuki/Buchwald couplings are planned at the 7-position.

Comparative Data Table

Parameter7-Chloro Route7-Bromo Route7-Fluoro Route
Precursor Availability High (Commercial)MediumLow (Specialty)
Bartoli Yield 33% (Ref 1)22% (Ref 1)35% (Ref 1)
Reaction Temp -78°C to -20°C-78°C (Strict)-78°C to -40°C
Major Byproduct 4-amino derivativeDebrominated coreC2-vinyl substituted
Safety Profile Standard OrganicHigh ReactivityHF generation (Demethylation)

Visualizing the Reaction Pathway

The following diagram illustrates the critical branching point in the Bartoli mechanism where the halogen substituent influences the outcome.

BartoliMechanism Start 2-Halo-3-nitropyridine Intermediate Nitroso Intermediate Start->Intermediate Fast Addition SideRxn Side Rxn: SNAr (for F) Metal-Halogen Exch (for Br) Start->SideRxn If Temp > -70°C Grignard + 3 eq. VinylMgBr (-78°C) Grignard->Start Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate->Sigmatropic 2nd eq. VinylMgBr Product 7-Halo-6-azaindole Sigmatropic->Product Cyclization

Figure 2: The Bartoli reaction pathway highlighting the risk of side reactions for Fluoro (SNAr) and Bromo (Exchange) analogs.

References

  • Bartoli Indole Synthesis Scope: Bartoli, G., et al.[3][4] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989, 30(16), 2129–2132.[3][5]

  • Azaindole Synthesis Review: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[6] Tetrahedron, 2007, 63(36), 8689-8707.[6]

  • Functionalization of 6-Azaindoles: Zhang, Z., et al.[7] "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002, 67(7), 2345–2347.[7]

  • Synthesis of 7-Fluoro Analogs: BenchChem Protocols for Bartoli Synthesis of 4- and 6-Azaindoles.

Sources

A Comprehensive Guide to Cross-Reactivity and Selectivity Profiling of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, making them a major focus for drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects of kinase inhibitors can lead to toxicity and limit their therapeutic window. Therefore, rigorous cross-reactivity and selectivity profiling is essential for the development of safe and effective kinase-targeted therapies.[1]

The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a "privileged" structure in kinase inhibitor design.[2][3] Its ability to form key hydrogen bonds with the kinase hinge region, mimicking the binding of ATP, makes it an excellent starting point for developing potent inhibitors.[2] The 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol core represents a specific embodiment of this versatile scaffold. This guide provides a comprehensive overview of the methodologies used to profile the selectivity of compounds based on this and related scaffolds, offering a framework for comparing their performance against common alternatives.

The 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol Scaffold: A Privileged Kinase Inhibitor Motif

The 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol scaffold belongs to the 7-azaindole class of heterocyclic compounds. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring act as hydrogen bond acceptor and donor, respectively, enabling a bidentate hydrogen bonding interaction with the kinase hinge region, a pattern crucial for potent ATP-competitive inhibition.[2]

The chlorine atom at the 7-position can serve as a synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[4] The hydroxyl group at the 4-position can also be modified to interact with different regions of the ATP-binding pocket. The overall flat, aromatic nature of the bicyclic system provides a rigid core from which substituents can be projected to probe for specific interactions within the kinase active site.

Key Methodologies for Kinase Inhibitor Selectivity Profiling

A multi-faceted approach is necessary to build a comprehensive understanding of a kinase inhibitor's selectivity. This typically involves a combination of biochemical, cell-based, and proteomic methods.

Biochemical Assays: The First Pass

Biochemical assays are often the first step in selectivity profiling due to their high-throughput nature. Large-scale kinase panels, offered by commercial vendors like Eurofins DiscoverX and Promega, allow for the screening of a compound against hundreds of kinases in a single experiment.[5] These assays typically measure the inhibitor's effect on the enzymatic activity of purified kinases or its ability to compete with a known ligand for binding to the kinase.

While incredibly useful for initial profiling, it's important to remember that these assays are performed in a non-physiological context, using purified, often truncated, kinase domains. This can sometimes lead to results that don't fully translate to a cellular environment.

Cell-Based Assays for Target Engagement: A More Physiological View

To understand how a compound behaves in a more relevant biological context, cell-based assays are crucial. These assays measure the direct interaction of an inhibitor with its target inside intact cells.

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

CETSA® Experimental Workflow:

CETSA_Workflow A Treat cells with compound or vehicle B Heat challenge (temperature gradient) A->B C Cell Lysis B->C D Separate soluble fraction from aggregated proteins C->D E Quantify remaining soluble target protein (e.g., Western Blot) D->E F Generate melt curves to determine thermal shift E->F

Caption: CETSA® workflow for assessing target engagement.

Detailed CETSA® Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of the test compound or vehicle (e.g., DMSO) and incubate at 37°C for a sufficient time to allow for compound uptake.[7]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Using a thermal cycler, heat the tubes across a range of temperatures for a set time (e.g., 3 minutes).[7]

  • Cell Lysis: Lyse the cells by methods such as repeated freeze-thaw cycles.[7]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[7]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting or AlphaLISA®.[5][6]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[8]

The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a specific protein target in real-time.[9] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site.[10] When an unlabeled test compound is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.[10]

NanoBRET™ Experimental Workflow:

NanoBRET_Workflow A Transfect cells with NanoLuc®-kinase fusion construct B Add fluorescent tracer and test compound to live cells A->B C Incubate to allow for binding equilibrium B->C D Measure luminescence and fluorescence signals C->D E Calculate BRET ratio D->E F Determine compound affinity through competitive displacement E->F

Caption: NanoBRET™ workflow for quantifying compound affinity in live cells.

Detailed NanoBRET™ Protocol:

  • Cell Transfection: Transiently transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[10][11]

  • Plating: Seed the transfected cells into a multi-well plate (e.g., 384-well).[10]

  • Compound and Tracer Addition: Add the fluorescent tracer and the test compound at various concentrations to the cells.[10]

  • Incubation: Incubate the plate to allow the binding reactions to reach equilibrium.

  • Signal Detection: Measure the luminescence from the NanoLuc® donor and the fluorescence from the tracer acceptor using a plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding. The data can be used to determine the compound's intracellular IC50.[10]

Chemical Proteomics: Unbiased Off-Target Discovery

Chemical proteomics is a powerful approach for identifying the cellular targets of a small molecule in an unbiased manner.[12] One common method involves the use of "kinobeads," which are sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors.[13]

Kinobeads-Based Proteomics Workflow:

Kinobeads_Workflow A Incubate cell lysate with test compound or vehicle B Add kinobeads to the lysate to capture unbound kinases A->B C Wash beads to remove non-specifically bound proteins B->C D Elute and digest captured kinases into peptides C->D E Analyze peptides by LC-MS/MS D->E F Quantify kinase levels to determine compound targets E->F

Caption: Chemical proteomics workflow for inhibitor target profiling.

When a cell lysate is incubated with a test compound, the compound will bind to its target kinases. Subsequent incubation with kinobeads will result in the capture of kinases that are not bound to the test compound. By comparing the kinases pulled down in the presence and absence of the test compound using quantitative mass spectrometry, the specific targets of the compound can be identified and their relative affinities determined.[12][13]

Comparative Selectivity Profiles: A Synthesized Analysis

Direct, head-to-head comparisons of different kinase inhibitor scaffolds in the same study are not always available. However, by synthesizing data from various sources, we can build a comparative picture. Here, we present representative data for compounds based on the 7-azaindole scaffold and two common alternatives: pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.

Alternative Scaffolds:

  • Pyrrolo[2,3-d]pyrimidines: This scaffold is also a purine isostere and is found in several approved kinase inhibitors. It presents a different hydrogen bonding pattern to the kinase hinge compared to 7-azaindoles, which can influence selectivity.[14][15]

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is another well-established core for kinase inhibitors, known for its ability to mimic ATP binding.[16]

Comparative Data Tables

Disclaimer: The following data is compiled from different studies and is intended for illustrative purposes. Assay conditions may vary, and direct comparison of absolute values should be made with caution.

Table 1: Representative Selectivity Data for 7-Azaindole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
Vemurafenib BRAF (V600E)31Highly selective for BRAF(V600E) over many other kinases.[17]
Pexidartinib CSF1R13Potent inhibitor of CSF1R.[17]
Compound 30 FGFR4CovalentCovalent inhibitor with high selectivity for FGFR4.[18]
Compound 12 PI3Kγ3.4Excellent isoform selectivity against PI3Kα and PI3Kδ.[19]

Table 2: Representative Selectivity Data for Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
AZD5363 Akt-Potent inhibitor of Akt kinases with good selectivity over ROCK.[20]
Compound 5k EGFR, Her2, VEGFR2, CDK240-204Multi-targeted inhibitor with potent activity against several kinases.[15]
Compound 12b CSF1RLow nMPotent enzymatic activity with favorable ADME properties.[15]
Compound 6 CHK1-3-fold increase in activity compared to a related analog.[21]

Table 3: Representative Selectivity Data for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
Ibrutinib BTKCovalentApproved BTK inhibitor.[16]
Compound 11 CpCDPK1~200-600x less potent than analogsDemonstrates how small structural changes impact potency.[14]

Interpretation and Discussion

The data, while not directly comparable in all cases, highlights several key points:

  • Scaffold is not the sole determinant of selectivity: While the core scaffold provides the essential hinge-binding interactions, the substituents and their points of attachment play a crucial role in defining the selectivity profile.

  • Subtle changes matter: As seen with the pyrazolo[3,4-d]pyrimidine examples, even minor modifications can lead to significant changes in potency and selectivity.[14]

  • Polypharmacology vs. Selectivity: Some scaffolds may be more amenable to developing highly selective inhibitors, while others might be better suited for creating multi-targeted inhibitors, which can be advantageous in certain therapeutic contexts.[22]

Designing a Robust Selectivity Profiling Strategy

A tiered approach is recommended for efficient and comprehensive selectivity profiling.

Tiered Selectivity Profiling Strategy:

Profiling_Strategy cluster_0 Early Stage cluster_1 Lead Characterization A Tier 1: Initial Screening (Biochemical Assays) B Tier 2: In-Cell Validation (CETSA®, NanoBRET™) A->B Confirm on-target activity in cells C Tier 3: Unbiased Off-Target Profiling (Chemical Proteomics) B->C Identify potential off-targets D Lead Optimization B->D Optimize cellular potency C->D Refine selectivity

Caption: A tiered strategy for kinase inhibitor selectivity profiling.

  • Tier 1 (Initial Screening): Use a broad biochemical kinase panel to get an initial read on the compound's selectivity at a single high concentration. This helps to quickly identify potent off-targets.

  • Tier 2 (In-Cell Validation): For promising hits, validate on-target engagement and determine intracellular potency using assays like CETSA® or NanoBRET™. This provides a more physiologically relevant measure of the compound's activity.

  • Tier 3 (Unbiased Off-Target Profiling): For lead compounds, employ chemical proteomics to identify potential off-targets in an unbiased manner. This is crucial for understanding potential mechanisms of toxicity.

Using orthogonal assays is key to building confidence in a compound's selectivity profile. For example, a hit from a biochemical screen should be confirmed with a cell-based target engagement assay.

Conclusion

The 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol scaffold is a valuable starting point for the design of potent kinase inhibitors. However, achieving selectivity is a critical and complex challenge that requires a multi-pronged experimental approach. By combining high-throughput biochemical screens with more physiologically relevant cell-based assays and unbiased chemical proteomics, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is essential for mitigating off-target effects, ensuring safety, and ultimately developing more effective targeted therapies. The methodologies and comparative framework presented in this guide provide a robust foundation for researchers and drug development professionals to navigate the intricate landscape of kinase inhibitor selectivity.

References

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2025, November 13). ResearchGate. [Link]

  • Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology. [Link]

  • NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. PubMed. [Link]

  • NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. Semantic Scholar. [Link]

  • Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current protocols in chemical biology, 11(3), e72. [Link]

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. Royal Society of Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017, November 28). Lab Manager. [Link]

  • Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. NCBI. [Link]

  • CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. (2024, October 3). bioRxiv. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2026, January 19). ResearchGate. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. (2025, September 15). ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. NCBI. [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2024, August 13). Digital CSIC. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 13). ACS Publications. [Link]

  • 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared With 1 H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. (2018, April 13). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. NCBI. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013, March 14). PubMed. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). MDPI. [Link]

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Safety Operating Guide

Personal protective equipment for handling 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol. As a Senior Application Scientist, the following content is synthesized from established safety data for this compound and its structural analogs, ensuring a robust and cautious approach to its management in a laboratory setting. The primary focus is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment and Toxidicology Profile

7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol and its related chloro-pyrrolo-pyridine analogs present significant health risks that necessitate stringent safety measures. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

A review of available safety data sheets (SDS) for structurally similar compounds reveals a consistent pattern of hazards. For instance, 7-Chloro-1H-pyrrolo[2,3-c]pyridine is classified as acutely toxic if swallowed (Acute Tox. 3) and is known to cause serious eye damage. This is a critical consideration, as any potential for eye contact must be rigorously mitigated.

Other related compounds exhibit similar hazardous properties. For example, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is harmful if swallowed and causes both skin and serious eye irritation, alongside potential respiratory irritation.[1] This underscores the need for comprehensive personal protective equipment (PPE) that addresses multiple exposure routes. The toxicological properties of many such research chemicals have not been fully investigated, warranting a cautious approach that treats the substance as potentially hazardous through all routes of exposure.[2]

Hazard ClassificationDescriptionAssociated Compounds
Acute Oral Toxicity Toxic or harmful if swallowed.7-Chloro-1H-pyrrolo[2,3-c]pyridine, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine[1]
Serious Eye Damage/Irritation Can cause irreversible eye damage or serious irritation.7-Chloro-1H-pyrrolo[2,3-c]pyridine, 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride[3]
Skin Irritation Causes skin irritation upon contact.1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride[3], 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine[1]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride[3], 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure complete protection. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Primary Engineering Controls

All handling of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol in solid or solution form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Safety showers and eyewash stations must be readily accessible and tested regularly.[4][5]

Essential Personal Protective Equipment

The following PPE is required for handling 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[6] Given the risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[7]

  • Hand Protection: Double gloving with chemically resistant gloves is required.[8] A common practice is to wear a thinner nitrile glove underneath a thicker, more robust glove such as butyl or neoprene. Gloves must be inspected for any signs of degradation or puncture before and during use.[2][6] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[2]

  • Body Protection: A flame-resistant lab coat is the minimum requirement.[9] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[2][9]

  • Respiratory Protection: When engineering controls such as a fume hood are not feasible or during emergency situations like a large spill, a NIOSH-approved respirator is necessary.[6] The type of respirator will depend on the specific circumstances and potential exposure levels.

PPE_Workflow cluster_PreHandling Pre-Handling Checklist cluster_Handling Handling Protocol cluster_PostHandling Post-Handling & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Don Eye & Face Protection Don Eye & Face Protection Verify Fume Hood Certification->Don Eye & Face Protection Proceed Inspect PPE for Integrity Inspect PPE for Integrity Inspect PPE for Integrity->Don Eye & Face Protection Locate Emergency Equipment Locate Emergency Equipment Locate Emergency Equipment->Don Eye & Face Protection Don Body Protection Don Body Protection Don Eye & Face Protection->Don Body Protection Don Double Gloves Don Double Gloves Don Body Protection->Don Double Gloves Handle Compound in Fume Hood Handle Compound in Fume Hood Don Double Gloves->Handle Compound in Fume Hood Remove Outer Gloves Remove Outer Gloves Remove Lab Coat/Apron Remove Lab Coat/Apron Remove Outer Gloves->Remove Lab Coat/Apron Remove Inner Gloves Remove Inner Gloves Remove Lab Coat/Apron->Remove Inner Gloves Wash Hands Thoroughly Wash Hands Thoroughly Remove Inner Gloves->Wash Hands Thoroughly Handle Compound in Fume Hood->Remove Outer Gloves Task Complete Disposal_Decision_Tree cluster_waste_type Waste Type start Waste Generated is_contaminated Contaminated with 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol? start->is_contaminated solid_waste Solid Waste (Gloves, Weigh Boats, etc.) is_contaminated->solid_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No collect_solid Collect in Labeled, Sealed Container for Chlorinated Solid Waste solid_waste->collect_solid liquid_waste Liquid Waste (Solvents, Reaction Mixtures) collect_liquid Collect in Labeled, Sealed Container for Chlorinated Liquid Waste liquid_waste->collect_liquid dispose Dispose via Licensed Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose

Caption: Decision tree for the proper segregation and disposal of laboratory waste.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol and ensure a safe and productive research environment.

References

  • INDOFINE Chemical Company, Inc. (2026, January 23). 5-AZAINDOLE Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 26). 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 22). 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine Safety Data Sheet.
  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Semantic Scholar. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Disposal methods for chlorinated aromatic waste. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.